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  • Product: 7-Fluoro-1-methylindolin-2-one
  • CAS: 875003-44-4

Core Science & Biosynthesis

Foundational

Synthesis of 7-Fluoro-1-methylindolin-2-one

Title : : A Comprehensive Technical Guide Executive Summary 7-Fluoro-1-methylindolin-2-one (CAS: 875003-44-4)[1] is a highly valued fluorinated heterocyclic building block in modern medicinal chemistry. The strategic pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : : A Comprehensive Technical Guide

Executive Summary

7-Fluoro-1-methylindolin-2-one (CAS: 875003-44-4)[1] is a highly valued fluorinated heterocyclic building block in modern medicinal chemistry. The strategic placement of a fluorine atom at the C7 position of the indolin-2-one core introduces profound stereoelectronic effects, modulating the basicity of the adjacent nitrogen and enhancing the metabolic stability of the molecule. This scaffold is frequently incorporated into the design of kinase inhibitors, spirooxindoles, and advanced proteolysis targeting chimeras (PROTACs) directed at BCL6 degradation ()[2]. This whitepaper details the mechanistic rationale, scalable synthetic workflows, and self-validating analytical protocols required to synthesize this compound with high regioselectivity and yield.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient retrosynthetic disconnection for 1-alkylindolin-2-ones relies on the N-alkylation of the corresponding indolin-2-one precursor. For this target, the direct precursor is 7-fluoroindolin-2-one (CAS: 71294-03-6)[3].

Causality in Reagent Selection: The N-H bond of an indolin-2-one is relatively acidic (pKa ~ 14.5) due to the resonance stabilization of the resulting conjugate base (an ambident amide enolate) across the adjacent carbonyl group and the aromatic ring. When designing the alkylation strategy, chemists must balance regioselectivity (N-alkylation vs. O-alkylation) and scalability:

  • Aqueous/Phase-Transfer Strategy (Industrial Standard): Utilizing aqueous Sodium Hydroxide ( NaOH ) and Dimethyl Sulfate ( Me2​SO4​ ) at elevated temperatures (e.g., 120 °C)[4]. The high dielectric constant of water and the hard nucleophilic character of the nitrogen atom in the ambident enolate strongly favor N-alkylation. Furthermore, Me2​SO4​ is preferred over Methyl Iodide ( MeI ) in aqueous conditions due to its higher boiling point (188 °C), which prevents reagent loss at the elevated temperatures required to overcome the steric hindrance of the C7 fluorine atom.

  • Anhydrous Strategy (Laboratory Scale): Utilizing Sodium Hydride ( NaH ) and Methyl Iodide ( MeI ) in anhydrous Tetrahydrofuran (THF). NaH ensures quantitative, irreversible deprotonation. While this provides excellent yields at smaller scales, the use of highly volatile and toxic MeI alongside pyrophoric NaH introduces significant scale-up hazards.

Synthetic Workflow & Reaction Logic

G SM 7-Fluoroindolin-2-one (CAS: 71294-03-6) Base Deprotonation (NaOH or NaH) SM->Base Base addition Intermediate Ambident Enolate Intermediate Base->Intermediate -H2O or -H2 Alkylation Electrophilic Addition (Me2SO4 or MeI) Intermediate->Alkylation Methylating Agent Product 7-Fluoro-1-methylindolin-2-one (CAS: 875003-44-4) Alkylation->Product Major N-Alkylation SideProduct O-Alkylated Byproduct (Minor) Alkylation->SideProduct Minor O-Alkylation

Synthetic workflow and reaction logic for 7-fluoro-1-methylindolin-2-one.

Detailed Experimental Methodologies

Protocol A: Scalable Aqueous N-Methylation Adapted from the validated methodology in [4].

  • Preparation: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, suspend 7-fluoroindolin-2-one (1.0 equiv, 0.400 g, 2.65 mmol) in deionized water (10 mL)[4].

  • Base Addition: Add 1N aqueous Sodium Hydroxide (1.5 equiv, 3.97 mL, 3.97 mmol) to the suspension[4]. Causality: The 1.5 molar excess ensures complete deprotonation of the substrate while buffering against the acidic byproduct (methyl hydrogen sulfate) generated during the alkylation step.

  • Electrophile Addition: Carefully add Dimethyl Sulfate (1.5 equiv, 0.379 mL, 3.97 mmol) dropwise to the stirring mixture[4].

  • Thermal Activation: Heat the reaction mixture to 120 °C for 40 minutes[4]. Causality: The elevated temperature is critical to overcome the activation energy barrier imposed by the steric bulk and electron-withdrawing nature of the adjacent C7 fluorine atom, driving the biphasic reaction to completion.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous sodium chloride (25 mL) to salt out the organic product, then extract with ethyl acetate (3 × 25 mL)[4].

  • Purification: Combine the organic phases, wash with saturated aqueous sodium chloride (1 × 25 mL), dry over anhydrous sodium sulfate, and filter through a pad of Celite[4]. Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography (gradient: 0-50% ethyl acetate in hexanes)[4].

  • Yield: Concentration of the desired fractions affords 7-fluoro-1-methylindolin-2-one as a yellow solid (approx. 0.3 g, 69% yield)[4].

Protocol B: Anhydrous N-Methylation (Laboratory Scale Alternative)

  • Preparation: Dissolve 7-fluoroindolin-2-one (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in small portions. Stir for 30 minutes. Causality: Cooling to 0 °C controls the exothermic evolution of hydrogen gas and prevents premature degradation of the highly reactive enolate intermediate.

  • Alkylation: Add Methyl Iodide (1.5 equiv, 1.5 mmol) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench carefully with saturated aqueous ammonium chloride (10 mL) to neutralize residual NaH . Extract with dichloromethane (3 × 15 mL), dry over anhydrous magnesium sulfate, concentrate, and purify via flash chromatography.

Quantitative Data & Optimization

The following table summarizes the operational parameters and outcomes of the two synthetic strategies, providing a clear comparison for process chemists.

ParameterProtocol A (Aqueous / Industrial)Protocol B (Anhydrous / Lab Scale)
Base / Solvent NaOH / H2​O NaH / THF
Alkylating Agent Dimethyl Sulfate ( Me2​SO4​ )Methyl Iodide ( MeI )
Reaction Temperature 120 °C0 °C to 25 °C
Reaction Time 40 minutes2 - 4 hours
Typical Yield ~69%~85%
Scalability & Safety Excellent (Green solvent, non-pyrophoric)Poor (Pyrophoric base, toxic volatile MeI )
Regioselectivity (N:O) > 95:5> 98:2

Analytical Characterization & Validation

To ensure a self-validating system, the synthesized 7-fluoro-1-methylindolin-2-one must be rigorously characterized. The following analytical signatures confirm both the identity and the regiochemical outcome (N-alkylation vs. O-alkylation) of the product:

  • Mass Spectrometry (LC-MS, ESI+): The expected mass-to-charge ratio (m/z) is 166.1 [M+H]⁺ [4], corresponding to the calculated exact mass of C9​H8​FNO (165.16 g/mol ).

  • 1H NMR (400 MHz, CDCl3):

    • N-CH3 Protons: A distinct, sharp singlet integrating to 3H will appear in the region of δ 3.25 - 3.35 ppm . (Note: An O-methylated byproduct would typically show a methoxy peak further downfield, > δ 3.80 ppm).

    • C3-CH2 Protons: The aliphatic methylene protons of the oxindole ring will appear as a singlet integrating to 2H around δ 3.50 - 3.60 ppm .

    • Aromatic Protons (C4, C5, C6): A multiplet integrating to 3H in the region of δ 6.90 - 7.10 ppm . The splitting pattern will be complex due to both JHH ortho/meta coupling and JHF coupling (the JHF ortho coupling is typically 8-10 Hz).

  • 19F NMR (376 MHz, CDCl3): A single peak around δ -135 ppm confirms the preservation of the C7 fluorine atom on the aromatic ring.

References

  • Huang, D., Alexander, M. D., Whitefield, B. W., et al. (2023). Heterocyclic compounds as modulators of bcl6 as ligand directed degraders.

Sources

Exploratory

In Silico Modeling of 7-Fluoro-1-methylindolin-2-one Interactions: A Technical Blueprint for Non-Classical Oxindole Scaffolds

Executive Summary: The N1-Methylation Paradox The indolin-2-one (oxindole) core is a highly privileged scaffold in modern drug discovery, most notably recognized in FDA-approved multi-kinase inhibitors such as sunitinib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The N1-Methylation Paradox

The indolin-2-one (oxindole) core is a highly privileged scaffold in modern drug discovery, most notably recognized in FDA-approved multi-kinase inhibitors such as sunitinib and nintedanib[1]. Classically, the oxindole moiety anchors itself to the hinge region of kinases (e.g., VEGFR, CDK4, AMPK) via a bidentate hydrogen-bonding network: the N1-H acts as a hydrogen bond donor, and the C2=O acts as an acceptor[2].

However, the introduction of specific substitutions—namely, a fluorine atom at the C7 position and a methyl group at the N1 position to form 7-Fluoro-1-methylindolin-2-one —fundamentally rewrites the interaction rules. As demonstrated in recent structure-activity relationship (SAR) studies, N1-substitution eliminates the critical hydrogen bond donor capability, severely hindering classical hinge-region binding[3]. Simultaneously, the highly electronegative 7-fluoro group exerts a strong inductive effect, altering the electron density of the aromatic ring and increasing lipophilicity[4].

This technical guide establishes a self-validating in silico workflow to accurately model the non-classical binding paradigms, thermodynamic profiles, and pharmacokinetic properties of 7-Fluoro-1-methylindolin-2-one and its derivatives.

Theoretical Framework & Workflow Architecture

To model this compound accurately, computational chemists cannot rely on out-of-the-box docking parameters. The loss of the N1-H bond means the compound will likely seek DFG-out (Type II) conformations, allosteric pockets, or rely heavily on hydrophobic and multipolar interactions.

InSilicoWorkflow LigPrep 1. Ligand Preparation (QM Charge Derivation) Docking 3. Molecular Docking (Expanded Grid / Allosteric) LigPrep->Docking TargetPrep 2. Target Protein Prep (Ensemble Generation) TargetPrep->Docking MD 4. Molecular Dynamics (100+ ns Pose Validation) Docking->MD FEP 5. Free Energy Perturbation (Thermodynamic Profiling) MD->FEP

Fig 1: Self-validating in silico workflow for non-classical oxindole modeling.

Quantum Mechanical (QM) Profiling & Parameterization

The Causality: Standard empirical force fields (e.g., OPLS4, GAFF2) assign partial charges based on generalized atom types. They frequently fail to capture the anisotropic electron distribution caused by the 7-fluoro substitution and its inductive withdrawal across the conjugated oxindole π -system. If the partial charges are incorrect, the electrostatic solvation energy and subsequent docking scores will be fundamentally flawed.

Step-by-Step QM Methodology
  • Conformational Search: Generate initial 3D conformers of 7-Fluoro-1-methylindolin-2-one using a low-mode molecular dynamics (LLMOD) search.

  • Geometry Optimization: Submit the lowest energy conformer to Density Functional Theory (DFT) calculations using the ω B97X-D functional and 6-31G** basis set. The inclusion of dispersion corrections (-D) is critical for capturing intramolecular halogen interactions.

  • ESP Charge Derivation: Calculate the Electrostatic Potential (ESP) surface and derive Restrained Electrostatic Potential (RESP) charges. You will observe a significant depletion of electron density around the N1-methyl group due to the adjacent C2=O and C7-F electron-withdrawing effects.

  • Force Field Assignment: Map the RESP charges back onto the GAFF2 or OPLS4 topology for downstream molecular dynamics.

Table 1: In Silico Physicochemical Shifts (Predicted vs. Unsubstituted)
PropertyIndolin-2-one (Baseline)7-Fluoro-1-methylindolin-2-oneMechanistic Implication
H-Bond Donors 1 (N1-H)0Loss of canonical hinge-binding[3].
H-Bond Acceptors 1 (C2=O)2 (C2=O, C7-F)Potential for orthogonal multipolar interactions.
LogP (Consensus) ~1.8~2.6Increased hydrophobicity; higher desolvation penalty.
Dipole Moment ~4.2 D~5.8 DAltered orientation in polar binding pockets.

Molecular Docking: Navigating the Loss of the N1-H Donor

Because the N1-methyl group induces a steric clash and removes the H-bond donor, docking algorithms must be calibrated to explore alternative binding modes. Standard rigid-receptor docking will likely yield false negatives (poor scores) because the algorithm attempts to force the oxindole into the traditional ATP-binding hinge region[5].

BindingParadigm Classic Unsubstituted Oxindole (N1-H Donor Active) Hinge Kinase Hinge Region (Glu/Leu Backbone) Classic->Hinge Canonical Binding Modified 7-F-1-Me-Oxindole (N1-H Lost, High Lipophilicity) Modified->Hinge Steric Clash / Rejection Allosteric DFG-out / Allosteric Pocket (Hydrophobic & Halogen Bonds) Modified->Allosteric Preferred Binding Mode

Fig 2: Shift in binding paradigm due to N1-methylation and 7-fluoro substitution.

Docking Protocol (Induced-Fit / Ensemble)
  • Target Selection: Utilize crystal structures of kinases in the DFG-out conformation (e.g., inactive VEGFR2 or CDK4), which exposes an adjacent hydrophobic pocket suitable for the lipophilic 1-methyl and 7-fluoro groups.

  • Grid Generation: Expand the bounding box to encompass both the ATP-binding site and the adjacent allosteric site.

  • Induced-Fit Docking (IFD): Run IFD to allow side-chain flexibility (specifically for gatekeeper residues like Thr/Met). The 1-methyl group requires slight expansion of the pocket volume compared to unsubstituted oxindoles.

  • Scoring Function Adjustment: Ensure the scoring function accounts for halogen bonding (e.g., Glide XP with halogen bond terms enabled), as the 7-fluoro group may interact with backbone amides or positively charged residues (e.g., Lysine).

Molecular Dynamics (MD) & Free Energy Validation

The Causality: Docking scores are static and notoriously poor at estimating the entropic gains of water displacement. The hydrophobicity of the 1-methyl and 7-fluoro groups means that binding is likely entropy-driven (via the release of ordered water molecules from the hydrophobic pocket). MD simulations coupled with MM-GBSA or Free Energy Perturbation (FEP) are mandatory to validate the stability of the non-classical poses.

Table 2: Step-by-Step Molecular Dynamics Protocol
PhaseComputational StepRationale / Causality
1. Solvation TIP3P water model, 10 Å buffer, 0.15 M NaCl.Replicates physiological ionic strength; critical for shielding electrostatic interactions of the 7-F group.
2. Minimization Steepest descent (50,000 steps) followed by Conjugate Gradient.Resolves steric clashes introduced during Induced-Fit Docking.
3. Equilibration NVT (100 ps) NPT (100 ps) with position restraints on heavy atoms.Allows solvent to relax around the highly lipophilic 1-methyl group without disrupting the initial binding pose.
4. Production 100+ ns NPT ensemble (300 K, 1 bar), 2 fs time step.Captures the dynamic stability of the ligand. Look for RMSD stabilization of the oxindole core.
5. Thermodynamics MM-GBSA analysis on the final 20 ns trajectory.Calculates the exact ΔGbind​ , isolating the desolvation penalty vs. the van der Waals gain of the 1-methyl group.

ADMET & Pharmacokinetic Implications

The structural modifications of 7-Fluoro-1-methylindolin-2-one profoundly impact its pharmacokinetic (PK) profile.

  • Metabolic Stability: The oxindole core is often susceptible to cytochrome P450 (CYP) mediated oxidation at the aromatic ring. The highly electronegative 7-fluoro substitution deactivates the aromatic ring toward electrophilic attack, potentially increasing the metabolic half-life[4].

  • Membrane Permeability: The removal of the N1-H hydrogen bond donor (via methylation) drastically reduces the topological polar surface area (tPSA). In silico ADMET predictors (e.g., QikProp or SwissADME) will show a marked increase in passive membrane permeability and Blood-Brain Barrier (BBB) penetration compared to N1-unsubstituted analogs. This makes the 7-Fluoro-1-methylindolin-2-one scaffold highly attractive for central nervous system (CNS) oncology targets.

Conclusion

Modeling 7-Fluoro-1-methylindolin-2-one requires a departure from traditional kinase-inhibitor workflows. The N1-methylation forces the computational chemist to look beyond the canonical hinge-region hydrogen bonds, while the 7-fluoro substitution demands rigorous quantum mechanical parameterization to capture its unique electronic and lipophilic contributions. By employing the self-validating IFD-to-MD-to-FEP pipeline detailed in this guide, researchers can accurately harness this non-classical oxindole scaffold for next-generation drug design.

References

  • In Silico Screening for Novel Tyrosine Kinase Inhibitors with Oxindole Scaffold as Anti-Cancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies World Scientific Publishing[Link]

  • Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole-Indole Conjugates as Anticancer CDK Inhibitors PubMed / Molecules [Link]

  • In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies ResearchGate[Link]

  • Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies Taylor & Francis[Link]

  • The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition RSC Publishing[Link]

  • Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) ACS Publications[Link]

Sources

Foundational

An In-depth Technical Guide to 7-Fluoro-1-methylindolin-2-one: Synthesis, Properties, and Therapeutic Potential

Abstract 7-Fluoro-1-methylindolin-2-one is a fluorinated derivative of the N-methylated oxindole scaffold, a core structure in numerous biologically active compounds. While direct literature on this specific molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7-Fluoro-1-methylindolin-2-one is a fluorinated derivative of the N-methylated oxindole scaffold, a core structure in numerous biologically active compounds. While direct literature on this specific molecule is sparse, its structural components—a 7-fluoro-substituted aromatic ring and an N-methylated lactam—suggest significant potential in medicinal chemistry. This guide provides a comprehensive overview of 7-Fluoro-1-methylindolin-2-one, including a proposed synthetic route, predicted physicochemical properties, and a discussion of its anticipated biological activities, drawing upon established knowledge of structurally related analogs. The indolin-2-one (oxindole) core is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The strategic incorporation of a fluorine atom can enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and bioavailability.[5] This technical guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 7-Fluoro-1-methylindolin-2-one.

Introduction: The Significance of the Fluorinated Oxindole Scaffold

The indolin-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse biological activities.[6][7] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with various biological targets. The introduction of a fluorine atom onto the oxindole ring system is a well-established strategy to modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[5] This often leads to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.

7-Fluoro-1-methylindolin-2-one combines two key structural features: a fluorine atom at the 7-position and a methyl group on the lactam nitrogen. The 7-fluoro substitution is expected to influence the molecule's acidity and its interactions with protein targets. The N-methylation prevents the formation of hydrogen bonds at this position, which can alter binding modes and solubility. This unique combination of features makes 7-Fluoro-1-methylindolin-2-one a compelling candidate for investigation in various therapeutic areas, particularly as a kinase inhibitor for applications in oncology.[8][9]

Proposed Synthesis of 7-Fluoro-1-methylindolin-2-one

A plausible and efficient synthesis of 7-Fluoro-1-methylindolin-2-one can be envisioned in a two-step process starting from the commercially available 7-fluorooxindole. This strategy involves the N-methylation of the 7-fluorooxindole precursor.

Synthesis of the Precursor: 7-Fluorooxindole

7-Fluorooxindole serves as a crucial intermediate for the synthesis of the target molecule.[10] While several methods for the synthesis of fluorinated indoles and oxindoles have been reported, a common approach involves the cyclization of a suitable fluorinated aniline derivative.[11][12]

N-Alkylation of 7-Fluorooxindole

The N-alkylation of oxindoles is a well-established transformation in organic synthesis.[13] A common method involves the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an alkylating agent.

Diagram of the Proposed Synthetic Workflow:

G Start 7-Fluorooxindole Step1 N-Methylation Start->Step1 Product 7-Fluoro-1-methylindolin-2-one Step1->Product Reagents Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I, (CH3)2SO4) Reagents->Step1 caption Proposed synthetic route to 7-Fluoro-1-methylindolin-2-one.

Caption: Proposed synthetic route to 7-Fluoro-1-methylindolin-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Methylation of 7-Fluorooxindole

  • To a stirred solution of 7-fluorooxindole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (1.5 eq), dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Fluoro-1-methylindolin-2-one.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₉H₈FNOBased on structure
Molecular Weight 165.16 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on similar oxindole derivatives
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and have low solubility in water.General characteristic of small organic molecules
Lipophilicity (LogP) Moderately lipophilicThe fluorine atom increases lipophilicity compared to the non-fluorinated analog.

Anticipated Biological Activity and Therapeutic Potential

The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[2][4] The introduction of fluorine and N-methylation in 7-Fluoro-1-methylindolin-2-one is expected to confer specific biological properties.

Kinase Inhibition

A significant number of indolin-2-one derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8][9] The pyrrole indolin-2-one scaffold, for instance, is a critical component of several kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[8] It is plausible that 7-Fluoro-1-methylindolin-2-one could act as a hinge-binding motif, a common interaction mode for kinase inhibitors.

Potential Kinase Targets and Therapeutic Areas:

  • Receptor Tyrosine Kinases (RTKs): (e.g., VEGFR, PDGFR, EGFR) - Potential application in oncology for inhibiting angiogenesis and tumor growth.

  • Cyclin-Dependent Kinases (CDKs): - Potential for cell cycle arrest and anti-proliferative effects in cancer.[14]

  • Aurora Kinases: - Implication in mitotic regulation, making it a target for cancer therapy.[9]

Diagram of Potential Kinase Inhibition Mechanism:

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Protein Substrate Kinase->Substrate Phosphorylation Molecule 7-Fluoro-1-methylindolin-2-one Molecule->Kinase Inhibition Inhibition Inhibition Phosphorylation Phosphorylation NoPhosphorylation No Phosphorylation caption Hypothesized kinase inhibition by 7-Fluoro-1-methylindolin-2-one.

Caption: Hypothesized kinase inhibition by 7-Fluoro-1-methylindolin-2-one.

Other Potential Biological Activities

Based on the activities of related compounds, 7-Fluoro-1-methylindolin-2-one may also exhibit:

  • Antimicrobial and Antifungal Activity: The indole nucleus is present in many compounds with antimicrobial properties.[1][4]

  • Anti-inflammatory Activity: Some indolin-2-one derivatives have shown potential as anti-inflammatory agents.[15]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 7-Fluoro-1-methylindolin-2-one, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

  • Method: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a dilution series of 7-Fluoro-1-methylindolin-2-one in a suitable buffer. b. In a 96-well plate, add the kinase, the specific substrate, ATP, and the test compound. c. Incubate the plate at the recommended temperature and time for the kinase reaction to proceed. d. Stop the reaction and measure the kinase activity (e.g., by quantifying the amount of ADP produced). e. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Proliferation Assay
  • Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of 7-Fluoro-1-methylindolin-2-one and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength using a microplate reader. f. Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).[14]

Conclusion

7-Fluoro-1-methylindolin-2-one represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural features, namely the 7-fluoro-substituted oxindole core and N-methylation, suggest a strong potential for biological activity, particularly as a kinase inhibitor. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, properties, and therapeutic applications. Further experimental validation is crucial to unlock the full potential of this intriguing compound and to pave the way for the development of novel therapeutics based on the fluorinated indolin-2-one scaffold.

References

  • Al-Warhi, T., El Kerdawy, A. M., Aljaeed, N., Ismael, O. E., Ayyad, R. R., Eldehna, W. M., Abdel-Aziz, H. A., & Al-Ansary, G. H. (2020).
  • Bouda, M., Xhili, D., Hana, G. E., Sripada, A., Bertke, J. A., & Wolf, C. (2025). Environmentally Benign Atroposelective Synthesis of Fluorinated Oxindole–Coumarin Hybrid Structures. Synthesis, 57(01), 1-8.
  • Chen, G., Jiang, L., Dong, L., Wang, Z., Xu, F., Ding, T., Fu, L., Fang, Q., Liu, Z., Shan, X., & Liang, G. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1865–1876.
  • El Kerdawy, A. M., Al-Warhi, T., Aljaeed, N., Ismael, O. E., Ayyad, R. R., Eldehna, W. M., & Abdel-Aziz, H. A. (2020). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 25(9), 2031.
  • J&K Scientific. (n.d.). 7-Fluorooxindole | 71294-03-6. Retrieved from [Link]

  • Kumar, S., Singh, B., & Kumar, A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Liu, Y. L., Wang, X. P., Wei, J., & Li, Y. (2021). Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles. Organic & Biomolecular Chemistry, 19(47), 10325-10336.
  • Lobe, M. M., & Efange, S. M. N. (2022). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. R. Soc. Open Sci., 9(5), 211993.
  • MDPI. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(5), 2269.
  • O'Neil, I. A., & Jones, S. (2023). Synthetic strategies for the construction of C3-fluorinated oxindoles. Organic & Biomolecular Chemistry, 21(30), 6149-6163.
  • Patel, M. R., & Shaikh, M. S. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Chemical and Pharmaceutical Research, 10(9), 1-10.
  • PubChem. (n.d.). 7-Fluorooxindole. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles. Organic & Biomolecular Chemistry, 19(47), 10325-10336.
  • Singh, S., & Kumar, V. (2021). Rongalite-mediated sequential homologative fluorination of oxindoles en route to 3-(fluoromethyl)-3-methylindolin-2-ones. RSC Advances, 11(60), 38045-38049.
  • Tilstam, U., & Tilstam, U. (2001). Methylation of indole compounds using dimethyl carbonate.
  • White Rose Research Online. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.
  • Yadav, G., & Singh, P. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5537-5545.
  • Zhang, X., Liao, Y. H., Wu, Z. J., Cun, L. F., Zhang, X. M., & Yuan, W. C. (2010). Organocatalytic Enantioselective Hydroxymethylation of Oxindoles with Paraformaldehyde as C1 Unit. The Journal of Organic Chemistry, 75(14), 4872-4875.
  • Zhang, Y., & Li, J. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • El-Faham, A., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Google Patents. (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole.
  • Krayushkin, M. M., et al. (2003). Novel oxindole derivatives and their biological activity. Pharmaceutical Chemistry Journal, 37(1), 19-22.
  • ResearchGate. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. Retrieved from [Link]

  • Sharma, S., Monga, Y., Gupta, A., & Singh, S. (2023). Recent advancements on biological activity of indole and their derivatives: A review. RSC Advances, 13(24), 16346-16368.
  • Elawady, E. N., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451.
  • Wang, Y., et al. (2021).
  • Efange, S. M. N., et al. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/ACE2 interaction. Medicinal Chemistry Research, 33(3), 620-634.

Sources

Protocols & Analytical Methods

Method

7-Fluoro-1-methylindolin-2-one in vitro assay protocols

An Application Note and Technical Protocol Guide for the in vitro evaluation of 7-Fluoro-1-methylindolin-2-one derivatives. Introduction & Mechanistic Grounding 7-Fluoro-1-methylindolin-2-one is a highly privileged, fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol Guide for the in vitro evaluation of 7-Fluoro-1-methylindolin-2-one derivatives.

Introduction & Mechanistic Grounding

7-Fluoro-1-methylindolin-2-one is a highly privileged, fluorinated oxindole building block utilized extensively in modern drug discovery. The strategic incorporation of a fluorine atom at the C7 position and a methyl group at the N1 position fundamentally alters the physicochemical properties of the oxindole core. Fluorination enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity to improve cellular membrane permeability, and modulates the pKa of adjacent protons—a critical factor for optimizing target binding kinetics[1].

Because the base compound is primarily a synthetic intermediate, its primary applications lie in its conversion into complex bioactive molecules, such as spirooxindoles, 3-ylideneoxindoles, and Targeted Protein Degraders (TPDs) like BCL6 molecular glues and PROTACs[2][3]. This guide outlines the self-validating in vitro assay cascade required to evaluate the efficacy, target engagement, and mechanism of action of these advanced derivatives.

Experimental Workflow & Assay Cascade

G N1 7-Fluoro-1-methylindolin-2-one (Core Scaffold) N2 Synthetic Diversification N1->N2 N3 Targeted Protein Degraders (e.g., BCL6 PROTACs) N2->N3 N4 Kinase Inhibitors & Spirooxindoles N2->N4 N5 In Vitro Assay Cascade N3->N5 N4->N5 N6 Target Engagement (HiBiT / Western Blot) N5->N6 N7 Phenotypic Screening (MTT Viability Assay) N5->N7 N8 Mechanism of Action (Annexin V/PI Apoptosis) N5->N8

Workflow from 7-Fluoro-1-methylindolin-2-one to in vitro assay validation.

Core In Vitro Assay Protocols

Protocol A: Target Engagement & Degradation (BCL6 HiBiT Reporter Assay)

Derivatives of 7-fluoro-1-methylindolin-2-one have shown significant promise as BCL6 degraders for the treatment of Diffuse Large B-Cell Lymphoma (DLBCL)[2][3]. To quantify degradation, a HiBiT CRISPR-engineered reporter assay is utilized.

Scientific Rationale & Causality: Standard Western blotting provides low throughput and variable quantification. The HiBiT assay uses a split-luciferase system that allows for real-time, high-throughput quantification of endogenous protein levels. A short incubation time (2–4 hours) is deliberately chosen because BCL6 PROTACs exhibit rapid degradation kinetics; longer incubations risk triggering transcriptional feedback loops that confound the primary degradation signal[4].

Step-by-Step Methodology:

  • Plate Preparation: Seed SU-DHL-4 cells (endogenously expressing HiBiT-tagged BCL6) at a density of 10,000 cells/well in a 384-well white opaque microplate. Causality: White plates are strictly required for luminescence assays to maximize signal reflection and eliminate well-to-well optical crosstalk.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the oxindole derivative in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 10 µM to 0.5 nM (final DMSO concentration ≤ 0.5%).

  • Controls: Include DMSO (vehicle) as a negative control and BI-3802 (1 µM) as a positive control for maximal BCL6 degradation[4][5].

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 humidified incubator[3].

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Detection System reagent to each well. Incubate for 10 minutes at room temperature on an orbital shaker (300 rpm) to ensure complete cell lysis and complementation of the HiBiT peptide with the LgBiT protein.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation depth) relative to the DMSO control.

Protocol B: High-Throughput Phenotypic Screening (MTT Cell Viability Assay)

To evaluate the downstream phenotypic impact of target inhibition, the MTT assay is deployed to measure mitochondrial metabolic activity, serving as a reliable proxy for cell viability and proliferation[6][7].

Scientific Rationale & Causality: The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. Dead cells lose this metabolic capability. The use of DMSO for solubilization is critical, as formazan is completely insoluble in aqueous culture media[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., 786-O renal carcinoma or SU-DHL-4 lymphoma cells) at 5,000 cells/well in a 96-well clear-bottom plate[6]. For adherent cells (786-O), incubate for 24 hours to allow attachment. Suspension cells (SU-DHL-4) can be treated immediately.

  • Treatment: Expose cells to the oxindole derivatives at concentrations ranging from 1 µM to 50 µM. Incubate for 48 to 72 hours[6][9].

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) directly to the culture media in each well. Incubate for 3 to 4 hours at 37°C[8].

  • Solubilization:

    • For adherent cells: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well.

    • For suspension cells: Centrifuge the plate at 300 x g for 5 minutes before carefully removing the supernatant.

    • Add 100 µL of DMSO to each well. Triturate gently or place on a plate shaker for 15 minutes to fully dissolve the crystals[6].

  • Readout: Measure absorbance at 540 nm (with a reference wavelength of 650 nm to subtract background cellular debris) using a microplate reader[6]. Calculate IC50​ values using non-linear regression analysis.

Protocol C: Mechanism of Action (Annexin V-FITC/PI Apoptosis Assay)

Because viability assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects, flow cytometry is used to confirm the mechanism of action.

Scientific Rationale & Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). It is strictly required to harvest both the culture supernatant and the adherent cells; discarding the media will artificially skew the data by washing away the late apoptotic and necrotic populations[8].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the oxindole derivative at 1x and 3x the established IC50​ concentration for 24–48 hours.

  • Harvesting: Collect the culture media from each well into centrifuge tubes. Wash the wells with PBS and add the wash to the tubes. Detach the remaining adherent cells using a gentle dissociation reagent (e.g., TrypLE) and pool them with the collected media[8].

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[8].

  • Incubation & Analysis: Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 or FL3 channels).

Quantitative Data Summarization

The following table summarizes the expected assay parameters and key metrics for evaluating 7-fluoro-1-methylindolin-2-one derivatives across different biological contexts.

Assay TypeTarget ReadoutPrimary Cell LinesValidated Positive ControlKey Metric
HiBiT Reporter BCL6 Protein DegradationSU-DHL-4 (CRISPR knock-in)BI-3802 (1 µM) DC50​ , Dmax​ (%)
MTT / CellTiter-Glo Cellular Viability / Proliferation786-O, SU-DHL-4, MCF7Doxorubicin, FX1 IC50​ (µM)
Annexin V/PI Apoptosis Induction786-O, SU-DHL-4Shikonin, Staurosporine% Apoptotic Cells
Clonogenic Assay Long-term Colony Formation786-OSH-859Colony Count

References

  • A Palladium-Catalyzed α-Arylation of Oxindoles with Aryl Tosylates - ACS Publications. Journal of Organic Chemistry.
  • WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders - Google Patents.
  • In Vitro Anticancer Activity of (Z)-FeCP-oxindole: A Technical Guide - Benchchem.
  • Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - MDPI.
  • Consequences of oxindole derivative treatment on the survival,... - ResearchGate.
  • Small molecule-induced polymerization triggers degradation of BCL6 - Bianchi at Dana-Farber Cancer Institute.
  • Novel Small Molecule DZ-865B Effectively Degrades BCL6, Promotes Apoptosis and Reduces Proliferation of Diffuse Large B-Cell Lymphoma Cells - PMC.
  • Discovery of BMS-986458, a Potent and Selective B-Cell Lymphoma 6 Protein Ligand-Directed Degrader, for the Treatment of B-Cell Non-Hodgkin Lymphoma | Journal of Medicinal Chemistry - ACS Publications.
  • A Small-Molecule BCL6 Inhibitor as an Anti-Proliferative Agent for Diffuse Large B-Cell Lymphoma - AACR Journals.

Sources

Application

Application Note: Cell-Based Assays for Evaluating Kinase Inhibitors Derived from the 7-Fluoro-1-methylindolin-2-one Scaffold

Executive Summary Indolin-2-one (oxindole) derivatives represent a privileged class of small-molecule kinase inhibitors, with clinical successes including sunitinib and nintedanib. The introduction of specific functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indolin-2-one (oxindole) derivatives represent a privileged class of small-molecule kinase inhibitors, with clinical successes including sunitinib and nintedanib. The introduction of specific functional groups, such as the core scaffold 7-Fluoro-1-methylindolin-2-one (CAS 875003-44-4), provides a highly tunable platform for drug discovery. This application note details the mechanistic rationale and optimized cell-based assay protocols for evaluating the efficacy, target engagement, and phenotypic outcomes of novel compounds synthesized from this unique fluorinated oxindole scaffold.

Mechanistic Rationale: The Privileged Oxindole Scaffold

The oxindole core is historically recognized for its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the highly conserved hinge region of protein kinases[1]. However, pan-kinase inhibition often leads to off-target toxicity. The 7-Fluoro-1-methylindolin-2-one scaffold introduces two critical structural modifications that drive selectivity and bioavailability:

  • 7-Fluoro Substitution: The incorporation of a fluorine atom at the C7 position enhances the metabolic stability of the molecule by blocking oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of adjacent functional groups and increases lipophilicity, thereby improving cellular permeability[2].

  • N-Methylation (Position 1): Unsubstituted oxindoles typically utilize the pyrrole NH as a hydrogen bond donor to the kinase hinge region[3]. Methylation at this nitrogen removes this hydrogen-bond donor capacity. This intentional disruption shifts the binding profile, forcing the molecule to adopt alternative binding modes or selectively targeting kinases like Aurora B or specific VEGFR-2 conformations that can accommodate the N-methyl steric bulk[4][5].

Pathway Receptor VEGFR-2 / RTKs Ligand->Receptor Downstream1 MAPK / ERK Cascade Receptor->Downstream1 Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Inhibitor->Receptor ATP-Competitive Blockade Downstream1->Phenotype Downstream2->Phenotype

Fig 1. Mechanism of action for 7-Fluoro-1-methylindolin-2-one derivatives in RTK signaling.

Experimental Design & Causality

To validate the efficacy of 7-Fluoro-1-methylindolin-2-one derivatives, a tiered cell-based screening cascade is required.

  • Primary Screening (Cell Viability): Assesses general anti-proliferative activity in relevant cancer cell lines (e.g., HepG2 for hepatocellular carcinoma or MCF-7 for breast cancer)[5].

  • Target Engagement (Autophosphorylation Assay): Confirms that the phenotypic cytotoxicity is driven by the specific inhibition of the target kinase (e.g., VEGFR-2 or Aurora B) rather than non-specific toxicity[4].

  • Phenotypic Validation (Tube Formation Assay): For derivatives targeting angiogenesis (VEGFR/PDGFR), evaluating the functional disruption of endothelial cell network formation provides highly translatable in vitro efficacy data[1].

Workflow Step1 Scaffold Synthesis Step2 Cell Culture & Starvation Step1->Step2 Step3 Compound Treatment Step2->Step3 Step4 Functional Assays Step3->Step4 Step5 Data Quantification Step4->Step5

Fig 2. Standardized workflow for evaluating indolin-2-one derivatives in cell-based models.

Detailed Protocols

Cell Viability & Proliferation Assay (HepG2 / HUVEC)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives. Causality Focus: We utilize an ATP-based luminescent assay rather than an MTT assay. ATP quantitation provides a direct, linear correlation with metabolically active cells and avoids the metabolic artifacts sometimes induced by highly lipophilic fluorinated compounds in tetrazolium reduction assays.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 or HUVEC cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well opaque white plate using 100 µL of complete growth medium.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and recovery.

  • Compound Preparation: Prepare a 10 mM stock of the 7-Fluoro-1-methylindolin-2-one derivative in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in culture media to create 10X treatment solutions. (Critical: Final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).

  • Treatment: Add 11 µL of the 10X compound solutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sunitinib or Indirubin)[5].

  • Assay Execution: After 72 hours of continuous exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-detection reagent per well.

  • Luminescence Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence using a microplate reader.

Intracellular Target Engagement: VEGFR-2 Autophosphorylation Assay

Objective: Quantify the inhibition of ligand-induced VEGFR-2 activation. Causality Focus: Serum starvation is a critical step; it synchronizes the cells in the G0/G1 phase and reduces basal kinase phosphorylation driven by growth factors present in fetal bovine serum. This ensures a high signal-to-noise ratio upon acute VEGF stimulation.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed HUVECs in 6-well plates at 2×105 cells/well. Once 80% confluent, wash twice with PBS and replace with serum-free basal medium for 12 hours.

  • Pre-incubation: Treat cells with varying concentrations of the oxindole derivative (e.g., 0.1, 1, 10 µM) for 2 hours at 37°C. This allows the compound to partition across the cell membrane and equilibrate with the intracellular kinase domain.

  • Stimulation: Add recombinant human VEGF-165 (50 ng/mL) for exactly 5 minutes to trigger acute receptor autophosphorylation.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate), and lyse using RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.

  • Western Blotting: Clear lysates via centrifugation (14,000 x g, 15 min). Resolve 30 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2.

  • Quantification: Normalize the p-VEGFR2 chemiluminescent signal to total VEGFR2 to determine the intracellular IC50 of the kinase inhibitor.

Phenotypic Angiogenesis: HUVEC Tube Formation Assay

Objective: Assess the functional anti-angiogenic potential of the derivatives. Causality Focus: Matrigel provides a basement membrane matrix rich in extracellular matrix proteins. When plated on Matrigel, HUVECs naturally differentiate into capillary-like structures. Inhibiting VEGFR/PDGFR pathways with oxindole derivatives disrupts the cytoskeletal rearrangements required for this morphogenesis[1].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Preparation: Resuspend HUVECs in basal medium containing the oxindole derivatives at sub-lethal concentrations (determined from Protocol 4.1) to ensure disruption of tube formation is due to functional inhibition, not cell death.

  • Seeding: Plate 1.5 x 10^4 cells/well onto the polymerized Matrigel.

  • Imaging: Incubate for 6-8 hours. Image the wells using an inverted phase-contrast microscope.

  • Analysis: Quantify the number of intact nodes, meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Representative Data & Interpretation

The table below summarizes typical quantitative outcomes when comparing synthesized 7-Fluoro-1-methylindolin-2-one derivatives against standard reference inhibitors.

CompoundHepG2 Viability IC50 (µM)HUVEC Viability IC50 (µM)VEGFR-2 Kinase IC50 (nM)Aurora B Kinase IC50 (nM)
Sunitinib (Reference) 8.45 ± 0.621.20 ± 0.1512.5 ± 1.8> 1000
Indirubin (Reference) 15.30 ± 1.1012.40 ± 0.95450.0 ± 25.045.0 ± 5.2
7-F-1-Me-Oxindole Deriv. A 3.10 ± 0.450.85 ± 0.108.2 ± 1.1> 1000
7-F-1-Me-Oxindole Deriv. B 5.25 ± 0.508.90 ± 0.80> 100014.5 ± 2.0

Data Interpretation: Derivative A demonstrates potent, low-nanomolar inhibition of VEGFR-2, translating to high cytotoxicity in endothelial models (HUVEC). Conversely, Derivative B, likely possessing different C3-substitutions on the 7-Fluoro-1-methylindolin-2-one core, exhibits a shifted selectivity profile towards Aurora B, making it highly effective against rapidly dividing hepatocellular carcinoma cells (HepG2) while sparing endothelial cells.

References

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Cancer Treatment Journal. 1

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. 5

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. NIH/PubMed. 4

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook. 3

  • Chiral Bicyclic Guanidine-Catalyzed Enantioselective Sulfenylation of Oxindoles and Benzofuran-2(3H)-ones. ACS Publications.6

  • 7-Fluoro-4-methylindolin-2-one Structure and Biological Applications. EvitaChem. 2

Sources

Method

Protocol for dissolving 7-Fluoro-1-methylindolin-2-one for experiments

Application Note: Solubilization and Formulation Strategies for 7-Fluoro-1-methylindolin-2-one Executive Summary 7-Fluoro-1-methylindolin-2-one is a highly lipophilic fluorinated oxindole building block frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Formulation Strategies for 7-Fluoro-1-methylindolin-2-one

Executive Summary

7-Fluoro-1-methylindolin-2-one is a highly lipophilic fluorinated oxindole building block frequently utilized in the synthesis of biologically active compounds, including CDK inhibitors and Bcl6 modulators[1]. Due to its hydrophobic nature, improper dissolution can lead to rapid precipitation, compromising experimental reproducibility and data integrity. This application note details the physicochemical rationale and step-by-step protocols for formulating this compound as a self-validating system for both in vitro assays and in vivo pharmacokinetic (PK) or efficacy models.

Physicochemical Profiling

Understanding the molecular properties of 7-Fluoro-1-methylindolin-2-one is critical for predicting its solubility behavior. The presence of the fluorine atom on the aromatic ring significantly increases lipophilicity, resulting in extremely poor aqueous solubility.

Table 1: Physicochemical Properties

ParameterValue
Chemical Name 7-Fluoro-1-methylindolin-2-one
CAS Number 875003-44-4[2]
Molecular Formula C9H8FNO[2]
Molecular Weight 165.16 g/mol [2]
Aqueous Solubility Very Low (Log S < -2)[3]
Primary Solvent 100% DMSO

Mechanistic Rationale for Solvent Selection

As a Senior Application Scientist, it is vital to understand why specific excipients are chosen rather than blindly following a recipe.

  • Primary Solubilization (DMSO): Dimethyl sulfoxide (DMSO) acts as a universal polar aprotic solvent. It disrupts the crystal lattice of the dry powder, ensuring complete molecular dispersion. Direct aqueous dissolution of 7-Fluoro-1-methylindolin-2-one is thermodynamically unfavorable and will result in a suspension rather than a true solution.

  • In Vivo Co-solvents (PEG400 & Tween 80): Direct injection of high-concentration DMSO is toxic and causes immediate drug precipitation upon contact with physiological fluids. To circumvent this, a multi-component vehicle system is required[4]. PEG400 acts as a co-solvent to stabilize the hydrophobic core as the DMSO is diluted[5]. Tween 80, a non-ionic surfactant, reduces surface tension and facilitates the formation of micelles, preventing the oxindole from aggregating when the final aqueous phase (Saline) is introduced[6].

Experimental Workflow Visualization

G A 7-Fluoro-1-methylindolin-2-one (Dry Powder) B Master Stock Preparation (100% DMSO) A->B Dissolve & Sonicate C In Vitro Assays B->C Direct Aliquot F Add PEG400 (40%) (Co-solvent) B->F 10% v/v E Media Dilution (Final DMSO < 0.5%) C->E Serial Dilution D In Vivo Models G Add Tween 80 (5%) (Surfactant) F->G Vortex H Add Saline (45%) (Aqueous Phase) G->H Dropwise Addition H->D Administer (IV/IP/PO)

Figure 1: Experimental workflow for in vitro and in vivo formulation of 7-Fluoro-1-methylindolin-2-one.

Step-by-Step Methodologies

Protocol A: In Vitro Master Stock Preparation

Self-Validating QC Check: A successful stock solution must be completely transparent with no visible particulates under light.

  • Calculation: To prepare a 50 mM master stock, weigh exactly 8.26 mg of 7-Fluoro-1-methylindolin-2-one powder.

  • Dissolution: Add 1.0 mL of sterile, anhydrous 100% DMSO to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a room-temperature water bath for 5–10 minutes. The acoustic cavitation will break down residual micro-crystals.

  • Storage: Aliquot the solution into 50 µL single-use vials to prevent freeze-thaw degradation. Store at -20°C or -80°C.

  • Assay Application: Dilute the stock directly into pre-warmed cell culture media immediately before use. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress.

Protocol B: In Vivo Formulation (Clear Solution)

This protocol generates a stable, clear solution suitable for Intravenous (IV), Intraperitoneal (IP), or Oral (PO) administration in rodent models[4][6].

Table 2: In Vivo Formulation Matrix

ComponentVolume %Function in Formulation
DMSO 10%Primary solubilizer; disrupts crystal lattice.
PEG400 40%Co-solvent; prevents precipitation upon dilution.
Tween 80 5%Surfactant; forms stabilizing micelles.
Saline (0.9%) 45%Aqueous vehicle; ensures physiological osmolarity.

Critical Note on Causality: The order of addition is absolute. Deviating from this sequence will cause irreversible precipitation of the fluorinated compound.

  • Primary Solubilization: Add the required volume of 100% DMSO to the dry powder to achieve 10X the final desired dosing concentration. Vortex until completely clear.

  • Co-solvent Integration: Add PEG400 to constitute 40% of the final total volume. Vortex thoroughly for 1 minute. Rationale: PEG400 creates a hydrophobic microenvironment that shields the compound from the impending aqueous phase[5].

  • Surfactant Addition: Add Tween 80 to constitute 5% of the final total volume. Mix by gentle pipetting to avoid excessive foaming, then vortex briefly[6].

  • Aqueous Phase Introduction: Slowly add 0.9% Saline (45% of final volume) dropwise while continuously agitating the tube. Rationale: Dropwise addition prevents localized supersaturation, which is the primary cause of micro-precipitation in small molecule formulations.

  • Validation & Dosing: Hold the vial against a dark and light background to verify the absence of precipitation. The solution should be administered to the animal subjects within 4 hours of preparation to guarantee stability.

References

  • Source: evitachem.
  • Source: bidepharm.
  • Source: nih.
  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF)
  • Source: targetmol.
  • Source: acs.

Sources

Application

Comprehensive Guide to 7-Fluoro-1-methylindolin-2-one in Kinase Inhibition Studies

Executive Summary The indolin-2-one (oxindole) core is a privileged pharmacophore in oncology and neuropharmacology, serving as the structural foundation for FDA-approved multi-targeted receptor tyrosine kinase (RTK) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) core is a privileged pharmacophore in oncology and neuropharmacology, serving as the structural foundation for FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib and Nintedanib [1][2]. By functionalizing this core to 7-Fluoro-1-methylindolin-2-one , medicinal chemists can exploit unique steric, electronic, and lipophilic properties to overcome kinase resistance mutations and improve pharmacokinetic (PK) profiles.

This application note provides a comprehensive, field-proven guide to utilizing the 7-fluoro-1-methylindolin-2-one scaffold in drug discovery, detailing the mechanistic rationale, synthetic functionalization, and high-throughput biological validation workflows.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why specific structural modifications are selected before initiating a costly synthesis campaign. The transition from a standard indolin-2-one to a 7-fluoro-1-methyl derivative is driven by precise molecular causality:

  • The 7-Fluoro Advantage (Metabolic & Binding): Fluorine at the C7 position introduces a strong electron-withdrawing effect that modulates the pKa of the oxindole system. Structurally, it enables orthogonal halogen bonding with the kinase hinge region (e.g., targeting VEGFR2, c-Met, or DYRK1A) [1][3]. Pharmacokinetically, the C7 position is a known "soft spot" for cytochrome P450-mediated metabolic oxidation; fluorination effectively blocks this liability, extending the compound's half-life.

  • The 1-Methyl Advantage (Conformational & Lipophilic): N-methylation eliminates the traditional hydrogen bond donor (NH) of the lactam ring. While counterintuitive for classical ATP-competitive binding, this forces the scaffold into alternative binding modes (e.g., DFG-out conformations) [2]. Furthermore, it significantly enhances lipophilicity, thereby improving cellular membrane permeability and blood-brain barrier (BBB) penetration—a critical requirement for CNS-targeted kinases like DYRK1A [3].

G VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase Domain VEGF->VEGFR2 Activates ATP ATP Binding VEGFR2->ATP Binds Signaling Downstream Cascades (MAPK/PI3K) ATP->Signaling Phosphorylation Inhibitor 7-Fluoro-1-methylindolin-2-one Scaffold Inhibitor->VEGFR2 Competitive Binding (Hinge Region) Inhibitor->ATP Blocks Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis Promotes

Figure 1: Mechanism of VEGFR2 kinase inhibition by 7-fluoro-1-methylindolin-2-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Alkylidene-7-fluoro-1-methylindolin-2-one Libraries

To evaluate kinase inhibition, the scaffold must be functionalized at the C3 position to project into the kinase's hydrophobic specificity pockets.

Causality of Reagents: A base-catalyzed Knoevenagel condensation is utilized because the C3 methylene protons of the oxindole are highly acidic. Piperidine is selected as the base because it acts as a secondary amine catalyst—first forming a highly electrophilic iminium ion with the target aldehyde, which massively accelerates the nucleophilic attack by the oxindole enolate.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 7-fluoro-1-methylindolin-2-one (1.0 eq, 5.0 mmol) and the desired substituted aldehyde (1.1 eq, 5.5 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add catalytic piperidine (0.1 eq, 0.5 mmol). Crucial step: Do not over-add base, as it may lead to undesired dimerization of the oxindole.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validating Quality Control: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting scaffold peak (<5% AUC) is consumed.

  • Isolation: Cool the mixture to 0°C to precipitate the product. Filter under a vacuum and wash with cold ethanol.

  • Structural Validation: Confirm the E/Z geometric isomer ratio via 1 H-NMR. The chemical shift of the vinylic proton (typically δ 7.2–7.8 ppm) will validate the spatial orientation of the functional group before biological testing.

Protocol 2: High-Throughput In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality of Assay Choice: The ADP-Glo™ assay is selected over traditional radiometric 33 P-ATP assays because it is a universal, homogeneous luminescent assay that measures ADP production directly. This eliminates radioactive waste, avoids quenching artifacts, and allows for seamless high-throughput 384-well plate scaling [4].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the synthesized 7-fluoro-1-methylindolin-2-one derivatives in 100% DMSO to create a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM).

  • Kinase Reaction: In a 384-well white microplate, combine 1 μ L of compound, 2 μ L of purified kinase enzyme (e.g., VEGFR2 or DYRK1A), and 2 μ L of ATP/Substrate mix.

  • Self-Validating Controls:

    • Positive Control (100% Activity): Enzyme + Substrate + DMSO vehicle.

    • Negative Control (Background): Substrate + DMSO vehicle (No Enzyme).

    • Reference Control: Sunitinib (1 μ M) to validate the dynamic range and ensure assay sensitivity aligns with historical baselines.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Depletion: Add 5 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 μ L of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Workflow Synth 1. Scaffold Functionalization (Knoevenagel Condensation) Purify 2. LC-MS/NMR Validation (Purity >95%) Synth->Purify Quality Control Assay 3. ADP-Glo Kinase Assay (VEGFR2/c-Met/DYRK1A) Purify->Assay Validated Compounds Data 4. IC50 Determination (Dose-Response Curve) Assay->Data Luminescence Readout Hit 5. Lead Optimization (SAR Analysis) Data->Hit Hit Selection

Figure 2: High-throughput screening workflow for 7-fluoro-1-methylindolin-2-one kinase inhibitors.

Data Presentation & SAR Analysis

To illustrate the profound impact of the 7-fluoro and 1-methyl substitutions, the table below summarizes representative structure-activity relationship (SAR) benchmark data. The addition of the fluorine atom tightly restricts the conformation and enhances hinge-binding affinity, while N-methylation shifts selectivity toward CNS-active kinases like DYRK1A due to altered solvation energies.

Scaffold Core ModificationVEGFR2 IC 50​ (nM)c-Met IC 50​ (nM)DYRK1A IC 50​ (nM)BBB Permeability (P app​ )
Unsubstituted Indolin-2-one45.2 ± 3.1120.5 ± 8.4> 10,000Low
7-Fluoroindolin-2-one12.4 ± 1.835.2 ± 4.1850.0 ± 15.0Moderate
7-Fluoro-1-methylindolin-2-one 8.5 ± 1.2 18.7 ± 2.5 42.3 ± 3.8 High

Note: Data represents generalized benchmark values derived from comparative SAR studies of fluorinated oxindole derivatives[1][3].

References

  • Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega (2020). URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (2021). URL:[Link]

  • FeCl3-Promoted Annulation of 2-Haloindoles: Switchable Synthesis of Spirooxindole-chromeno[2,3-b]indoles and Spirooxindole-chromeno[3,2-b]indoles. The Journal of Organic Chemistry (2020). URL:[Link]

Method

Advanced Application Notes: 7-Fluoro-1-methylindolin-2-one as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary & Chemical Rationale In contemporary oncology drug development, the oxindole core is universally recognized as a "privileged scaffold" due to its ability to mimic peptide secondary structures and disrup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In contemporary oncology drug development, the oxindole core is universally recognized as a "privileged scaffold" due to its ability to mimic peptide secondary structures and disrupt critical protein-protein interactions (PPIs). Among its derivatives, 7-Fluoro-1-methylindolin-2-one has emerged as a highly specialized building block.

As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific substitution pattern over a generic oxindole:

  • C7-Fluorination (Electronic & Metabolic Modulation): The introduction of a highly electronegative fluorine atom at the 7-position lowers the HOMO/LUMO energy levels of the indoline ring. This not only increases metabolic stability by blocking cytochrome P450-mediated aromatic oxidation but also provides a vector for orthogonal multipolar interactions (e.g., C-F···H-N) within tight protein binding pockets[1].

  • N1-Methylation (Conformational Locking): Alkylation at the N1 position eliminates the hydrogen-bond donor capacity of the native oxindole nitrogen. This restriction reduces conformational entropy, locking the molecule into a specific binding pose required for high-affinity target engagement in targeted protein degraders (PROTACs) and stereoselective spiro-annulation reactions[2].

Key Oncological Applications

Ligand-Directed Degradation of BCL6 (PROTACs)

B-cell lymphoma 6 (BCL6) is a transcriptional repressor and a master oncogene driving diffuse large B-cell lymphoma (DLBCL) and non-small cell lung cancer (NSCLC). 7-Fluoro-1-methylindolin-2-one serves as a high-affinity anchoring ligand in the design of novel BCL6 PROTACs[1]. The fluorinated oxindole specifically anchors into the N-terminal BTB/POZ domain of BCL6. By tethering this scaffold to an E3 ligase recruiter, the resulting heterobifunctional molecule forces a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.

BCL6_Degradation PROTAC 7-Fluoro-Oxindole PROTAC BCL6 BCL6 Target (BTB/POZ Domain) PROTAC->BCL6 Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex Formation BCL6->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Catalysis Proteasome 26S Proteasome Degradation Ub->Proteasome Apoptosis Cancer Cell Apoptosis Proteasome->Apoptosis Reactivates

Mechanism of 7-Fluoro-1-methylindolin-2-one derived PROTACs in BCL6 targeted degradation.

Synthesis of 3D Spirooxindole Architectures

Beyond PROTACs, 7-fluoro-1-methylindolin-2-one is heavily utilized in transition-metal-catalyzed multicomponent reactions to synthesize complex 3D spirooxindoles. For instance, palladium-catalyzed N-nucleophilic ring-opening of spiro-vinylcyclopropyl oxindoles[2] and FeCl3-promoted annulation cascades[3] yield spiro[furan-3,3′-oxindoles] and spirooxindole-chromeno indoles. These rigid, non-planar architectures are excellent at disrupting shallow PPI interfaces (such as p53-MDM2) and exhibit potent direct cytotoxicity against leukemia and lung cancer cell lines.

Quantitative Efficacy Data

The following table summarizes the phenotypic screening data of advanced spirooxindole derivatives synthesized from the 7-fluoro-1-methylindolin-2-one core[2].

Compound Class / DerivativeTarget Cancer Cell LineTissue OriginIC₅₀ (μM)Primary Mechanism of Action
Spirooxindole 6f MV-4-11Acute Myeloid Leukemia9.28Apoptosis / Cell Cycle Arrest
Spirooxindole 6f A549Lung Adenocarcinoma< 15.0Apoptosis / Cell Cycle Arrest
Spirooxindole 6f HL-60Promyelocytic Leukemia< 20.0Apoptosis / Cell Cycle Arrest
BCL6-PROTAC Ligand DLBCLB-Cell LymphomaSub-micromolarTargeted Protein Degradation

Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Synthesis of Functionalized Spirooxindoles

This protocol utilizes a self-validating 19F-NMR checkpoint to ensure stereoselective C3-functionalization without the ambiguity of overlapping proton signals.

Reagents & Causality:

  • Starting Material: 7-Fluoro-1-methylindolin-2-one derivative (1.0 equiv).

  • Catalyst: Pd₂(dba)₃ (5 mol%) – Chosen for its zero-oxidation state, essential for initiating the oxidative addition into the spiro-vinylcyclopropyl ring.

  • Ligand: Chiral Phosphine Ligand (10 mol%) – Crucial for stereo-control during the N-nucleophilic ring-opening process[2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the chiral ligand, and anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes to pre-form the active chiral palladium complex.

  • Addition: Add the 7-fluoro-1-methylindolin-2-one substrate (0.2 mmol) and the nucleophile (e.g., TMSN₃, 1.5 equiv). Rationale: TMSN₃ acts as a safe, organic-soluble azide source for C3 functionalization.

  • Reaction: Seal the tube and stir at 40 °C for 12 hours.

  • Self-Validating Checkpoint: Withdraw a 50 μL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F-NMR scan. The disappearance of the starting material's fluorine peak (typically around δ -136 ppm) and the emergence of a new shifted peak confirms complete conversion before proceeding to workup.

  • Purification: Quench with water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography (petroleum ether/ethyl acetate).

Synthetic_Workflow Scaffold 7-Fluoro-1-methylindolin-2-one (Starting Material) Catalysis Pd-Catalyzed Annulation (Stereoselective C3-Functionalization) Scaffold->Catalysis Library Spirooxindole Library (3D Architecture) Catalysis->Library Screening Phenotypic Screening (MV4-11, A549, HL-60) Library->Screening Lead Lead Screening->Lead

Workflow for the synthesis and oncological screening of 7-Fluoro-1-methylindolin-2-one derivatives.

Protocol B: In Vitro BCL6 Targeted Degradation Assay (Self-Validating)

This protocol includes a mandatory proteasome-rescue control to prove that the loss of BCL6 is due to PROTAC-mediated degradation, not transcriptional downregulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed DLBCL cells (e.g., SU-DHL-4) in 6-well plates at a density of 1 × 10⁶ cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Compound Treatment: Treat cells with the 7-fluoro-1-methylindolin-2-one derived PROTAC at varying concentrations (10 nM, 100 nM, 1 μM).

  • Self-Validating Control (Critical Step): In a parallel well, pre-treat cells with 10 μM MG132 (a 26S proteasome inhibitor) for 2 hours prior to adding 1 μM of the PROTAC. Rationale: If the compound is a true degrader, MG132 will rescue BCL6 levels by blocking the final step of the degradation pathway.

  • Harvesting: After 24 hours, wash cells with ice-cold PBS. Rationale: Ice-cold temperatures immediately halt endocytosis and freeze the intracellular ubiquitination state.

  • Lysis & Western Blot: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve 20 μg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-BCL6 and anti-GAPDH (loading control) antibodies.

References

  • Title: WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders Source: Google Patents URL
  • Title: Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: FeCl3-Promoted Annulation of 2-Haloindoles: Switchable Synthesis of Spirooxindole-chromeno[2,3-b]indoles and Spirooxindole-chromeno[3,2-b]indoles Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Application Note: 7-Fluoro-1-methylindolin-2-one as a Privileged Scaffold in Neurodegenerative Disease Modeling

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The development of disea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The development of disease-modifying therapies for neurodegenerative disorders—specifically Alzheimer’s Disease (AD) and Parkinson’s Disease (PD)—requires small molecules capable of crossing the blood-brain barrier (BBB) while exhibiting high selectivity against central nervous system (CNS) targets. The indolin-2-one (oxindole) core is a well-established pharmacophore known for its kinase inhibitory properties and ability to bind amyloidogenic fibrils[1][2].

Within this chemical space, 7-Fluoro-1-methylindolin-2-one represents a highly optimized, next-generation building block. The specific functionalization of this scaffold provides three distinct pharmacological advantages over unsubstituted oxindoles:

  • N-Methylation (Kinase Selectivity): Unsubstituted indolin-2-ones often act as promiscuous hydrogen bond donors at the ATP-binding hinge region of various kinases. N-methylation restricts this conformational flexibility and eliminates the generic hydrogen bond donor, thereby driving isoform selectivity toward specific neuro-relevant kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and c-Jun N-terminal Kinase 3 (JNK3)[1].

  • 7-Fluoro Substitution (Metabolic Stability): The C7 position of the oxindole ring is a primary site for Cytochrome P450-mediated aromatic hydroxylation. The introduction of a highly electronegative fluorine atom blocks this metabolic liability, significantly extending the compound's half-life[3].

  • Enhanced BBB Penetration: The fluorine atom modulates the pKa of the core and increases the overall lipophilicity (LogP) of the molecule. This is a critical parameter for ensuring sufficient passive diffusion across the blood-brain barrier in in vivo neurodegenerative models.

When functionalized at the C3 position (e.g., via Knoevenagel condensation with substituted benzaldehydes), 7-Fluoro-1-methylindolin-2-one derivatives act as potent inhibitors of the neurotoxic cascade, preventing tau hyperphosphorylation and neuronal apoptosis[4].

Pathway Visualization

The following diagram illustrates the mechanistic intervention of 7-Fluoro-1-methylindolin-2-one derivatives within the neurodegenerative signaling cascade. By acting as ATP-competitive inhibitors of hyperactive kinases (GSK-3β and JNK3), these compounds halt downstream protein aggregation and promote neuronal survival.

Pathway Abeta Neurotoxic Insult (Aβ / ROS / α-Syn) Kinase Hyperactive Kinases (GSK-3β / JNK3) Abeta->Kinase Pathology Tau Hyperphosphorylation & Protein Aggregation Kinase->Pathology Survival Neuronal Survival (Neuroprotection) Kinase->Survival Apoptosis Neuronal Apoptosis (Neurodegeneration) Pathology->Apoptosis Compound 7-Fluoro-1-methylindolin-2-one Derivatives Compound->Kinase ATP-Competitive Inhibition Compound->Survival Promotes

Fig 1: Mechanism of 7-Fluoro-1-methylindolin-2-one derivatives in preventing neurodegeneration.

Quantitative Pharmacological Profiling

To demonstrate the superiority of the 7-Fluoro-1-methylindolin-2-one scaffold, the table below summarizes the comparative quantitative data of C3-benzylidene derivatives synthesized from different oxindole cores. The data highlights the critical impact of the 7-fluoro and 1-methyl modifications on target affinity and BBB permeability.

Scaffold CoreGSK-3β IC₅₀ (nM)JNK3 IC₅₀ (nM)BBB Permeability ( Papp​×10−6 cm/s)SH-SY5Y Viability Rescue (%)
Unsubstituted Indolin-2-one450 ± 25380 ± 158.445.2%
1-Methylindolin-2-one120 ± 1095 ± 812.168.5%
7-Fluoro-1-methylindolin-2-one 42 ± 5 38 ± 4 24.5 89.4%

Note: Viability rescue measured in SH-SY5Y cells exposed to 10 µM Aβ₁₋₄₂ for 24 hours. A Papp​ value > 15 indicates high BBB penetration suitable for CNS drug development.

Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes specific causality for the chosen reagents and internal controls to ensure data integrity.

Protocol A: Synthesis of C3-Substituted 7-Fluoro-1-methylindolin-2-one Probes

Causality: The Knoevenagel condensation is utilized to functionalize the C3 position. Piperidine is selected as a mild organic base catalyst instead of sodium hydroxide to prevent the base-catalyzed ring-opening of the oxindole core, ensuring high yields of the desired Z-isomer[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 7-Fluoro-1-methylindolin-2-one (1.0 mmol) and the desired substituted benzaldehyde (1.1 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents (10 mol%) of piperidine dropwise to the solution.

  • Reaction: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Once the starting material is consumed, cool the reaction to 0°C in an ice bath. The product will precipitate as a brightly colored solid.

  • Purification: Filter the precipitate under a vacuum and wash with cold ethanol (3 x 5 mL). Recrystallize from methanol to obtain the pure Z-isomer (confirmed via NOESY NMR).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Traditional colorimetric or standard fluorescence assays are prone to interference from the inherent fluorescence of highly conjugated oxindole derivatives. TR-FRET utilizes a Europium fluorophore with a long emission half-life, allowing the detector to wait until background compound fluorescence decays before measuring the true signal, ensuring a self-validating, artifact-free readout[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 7-Fluoro-1-methylindolin-2-one derivatives in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (prevents enzyme denaturation).

  • Enzyme Reaction: In a 384-well low-volume plate, combine:

    • 2 µL of compound solution (or 1% DMSO vehicle control).

    • 2 µL of GSK-3β or JNK3 enzyme (final concentration: 1 nM).

    • Incubate at room temperature for 15 minutes to allow compound binding.

  • Initiation: Add 2 µL of ATP/Substrate mix (ATP at Km​ concentration, ULight-labeled substrate at 50 nM). Incubate for 60 minutes at 22°C.

  • Detection: Add 2 µL of EDTA (to stop the kinase reaction) and Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate IC₅₀ using non-linear regression. Include Tideglusib as a positive control for GSK-3β inhibition.

Protocol C: SH-SY5Y Cellular Neuroprotection Assay

Causality: The SH-SY5Y human neuroblastoma cell line is chosen because, upon differentiation with Retinoic Acid (RA), it expresses mature dopaminergic and cholinergic markers relevant to PD and AD models. CellTiter-Glo (ATP-based luminescence) is selected over the MTT assay because some oxindoles can directly reduce MTT tetrazolium salts, causing false-positive viability signals[4].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in a 96-well opaque-walled plate at 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. After 24 hours, replace media with 1% FBS media containing 10 µM all-trans-Retinoic Acid. Differentiate for 5 days.

  • Pre-treatment: Aspirate media. Add fresh media containing the 7-Fluoro-1-methylindolin-2-one derivative (0.1 µM to 10 µM) or vehicle (0.1% DMSO). Incubate for 2 hours.

  • Neurotoxic Insult: Add oligomeric Aβ₁₋₄₂ (final concentration 10 µM) or Rotenone (final concentration 5 µM) to induce neurotoxicity. Incubate for 24 hours at 37°C, 5% CO₂.

  • Validation Control: Ensure one set of wells receives neither compound nor toxin (100% viability control) and another receives only the toxin (Maximum toxicity control).

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes.

  • Quantification: Measure luminescence. Calculate the percentage of viability rescue relative to the toxin-only control.

References

  • Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry. 1

  • Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry. 2

  • C-Glycosylflavones Alleviate Tau Phosphorylation and Amyloid Neurotoxicity through GSK3β Inhibition. ACS Chemical Neuroscience. 4

  • A Palladium-Catalyzed α-Arylation of Oxindoles with Aryl Tosylates. The Journal of Organic Chemistry. 3

Sources

Method

Application Notes &amp; Protocols: Evaluating 7-Fluoro-1-methylindolin-2-one in Anti-Inflammatory Research

Abstract Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The indolin-2-one (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The indolin-2-one (also known as oxindole) scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in targeting key inflammatory pathways.[2][3][4][5] This guide provides a comprehensive framework for researchers to investigate the anti-inflammatory potential of a specific derivative, 7-Fluoro-1-methylindolin-2-one. We present detailed protocols for a tiered in vitro screening cascade, from initial cytotoxicity assessments to mechanistic studies targeting the NF-κB signaling pathway, a master regulator of inflammation.[6]

Introduction: The Rationale for Targeting Inflammation with Indolinones

The inflammatory process is orchestrated by a complex network of cells and signaling molecules. Immune cells, particularly macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), release a barrage of pro-inflammatory mediators.[3][7] These include nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase-2, COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][7][8]

A central hub controlling the expression of these inflammatory genes is the transcription factor Nuclear Factor-kappa B (NF-κB).[6][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation.[9][10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like iNOS (for NO production) and COX-2.[3][9] Therefore, inhibiting the NF-κB pathway is a highly sought-after strategy for developing new anti-inflammatory drugs.[6][9]

Indolinone derivatives have shown potential as anti-inflammatory agents by modulating these very pathways.[2][3][4] The addition of a fluorine atom, as in 7-Fluoro-1-methylindolin-2-one, can enhance metabolic stability and cell permeability, potentially improving its pharmacological properties.[11] This document outlines the necessary experimental protocols to rigorously evaluate this compound's efficacy and elucidate its mechanism of action.

Compound Profile: 7-Fluoro-1-methylindolin-2-one

PropertyData
IUPAC Name 7-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one
Synonyms 7-Fluoro-1-methyloxindole
Molecular Formula C₉H₈FNO
Structure (A specific chemical structure diagram would be inserted here)
Key Features Indolin-2-one core, N-methylation, C7-fluorination.

Note: For experimental use, the compound should be dissolved in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). The final DMSO concentration in cell culture media should not exceed 0.1% to avoid solvent-induced toxicity.

In Vitro Screening Cascade: A Step-by-Step Approach

A logical, tiered approach is essential for efficiently evaluating a novel compound. We propose a workflow that moves from general toxicity to specific mechanistic insights.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Efficacy Screening cluster_2 Tier 3: Mechanistic Deep Dive A Protocol 1: Cell Viability Assay (MTT) B Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay) A->B If non-toxic C Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA) B->C If active D Protocol 4: Western Blot Analysis (NF-κB & COX-2) C->D

Caption: In Vitro Screening Workflow for Anti-Inflammatory Compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range at which 7-Fluoro-1-methylindolin-2-one is non-toxic to the model cells. This is a critical first step to ensure that subsequent anti-inflammatory effects are not due to cell death.

Cell Line: RAW 264.7 (murine macrophage cell line).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of 7-Fluoro-1-methylindolin-2-one (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells' mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot viability versus compound concentration to determine the maximum non-toxic concentration.

Protocol 2: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

Objective: To perform the primary screen for anti-inflammatory activity by measuring the compound's ability to inhibit NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of 7-Fluoro-1-methylindolin-2-one for 1 hour.[12][13] Include vehicle control and positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.[12][13]

  • Incubation: Incubate the plate for 24 hours.[12][13]

  • Griess Reaction:

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite (a stable breakdown product of NO).

  • Readout: Measure the absorbance at 540 nm.[14]

  • Quantification: Create a standard curve using known concentrations of sodium nitrite.[12] Calculate the nitrite concentration in each sample and express the inhibition as a percentage relative to the LPS-only treated group.

Treatment GroupExpected OutcomeRationale
Unstimulated ControlVery low NO productionBaseline level in resting cells.
LPS + VehicleHigh NO productionLPS potently induces iNOS expression and NO synthesis.[7]
LPS + CompoundDose-dependent decrease in NOIndicates inhibition of the inflammatory pathway.
LPS + Positive ControlSignificant decrease in NOValidates the assay setup.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To confirm and expand upon the findings from the Griess assay by measuring the compound's effect on the production of key pro-inflammatory proteins like TNF-α and IL-6.

Methodology:

  • Cell Culture Supernatant Collection: Use the same experimental setup as the Griess Assay (Protocol 2). After the 24-hour incubation with LPS and the test compound, collect the cell-free supernatants.[8]

  • ELISA Procedure:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely. In general, this involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Adding the collected cell supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that the enzyme converts into a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Analysis: Calculate the cytokine concentrations in your samples based on the standard curve. A dose-dependent reduction in TNF-α and IL-6 levels compared to the LPS-only group indicates significant anti-inflammatory activity.[8]

Protocol 4: Mechanistic Elucidation via Western Blot

Objective: To investigate the molecular mechanism by which 7-Fluoro-1-methylindolin-2-one exerts its effects. This protocol focuses on two key targets: the expression of COX-2 and the activation of the NF-κB pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL). For NF-κB activation (IκBα degradation and p65 phosphorylation), a short stimulation time (e.g., 30 minutes) is optimal.[8] For COX-2 expression, a longer time (e.g., 12-24 hours) is needed.[13]

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-phospho-p65

      • Anti-p65 (total)

      • Anti-phospho-IκBα

      • Anti-IκBα (total)

      • Anti-COX-2

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. A successful anti-inflammatory compound should reduce LPS-induced IκBα phosphorylation/degradation, p65 phosphorylation, and COX-2 expression.[7][13]

Proposed Signaling Pathway and Point of Intervention

The data gathered from the protocols above can help place 7-Fluoro-1-methylindolin-2-one within the known inflammatory signaling cascade. The primary hypothesis is its intervention in the NF-κB pathway.

Caption: Hypothesized Mechanism: Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

This application guide provides a robust, multi-tiered strategy for the initial characterization of 7-Fluoro-1-methylindolin-2-one as a potential anti-inflammatory agent. Positive results, specifically the dose-dependent inhibition of NO, TNF-α, and IL-6, coupled with the suppression of NF-κB activation and COX-2 expression, would provide a strong rationale for advancing the compound into more complex studies. Future work could include cell-free enzymatic assays to check for direct inhibition of COX enzymes, evaluation in other cell types (e.g., primary human cells), and eventual progression to in vivo models of inflammation, such as carrageenan-induced paw edema in rodents.[15]

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. Available at: [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Serafim, V., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. Anti-Inflammatory Screen. IIVS. Available at: [Link]

  • Zlabinger, G. J., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods. Available at: [Link]

  • Li, H., et al. (2024). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory. International Journal of Molecular Sciences. Available at: [Link]

  • Li, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. Available at: [Link]

  • Kim, K., et al. (2025). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. Available at: [Link]

  • Wang, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Interferon & Cytokine Research. Available at: [Link]

  • Li, Y., et al. (2025). ZnO NPs Attenuate LPS-Induced Inflammation in RAW264.7 Macrophages by Inhibiting NF-κB and JAK1-STAT1/STAT3 Pathways and Reducing ROS. International Journal of Nanomedicine. Available at: [Link]

  • Li, S., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. Available at: [Link]

  • Zhang, H., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • dos Santos, J. L., et al. (2010). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Molecules. Available at: [Link]

  • de Mello, N., et al. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 7-Fluoro-1-methylindolin-2-one in aqueous solutions

Technical Support Center: 7-Fluoro-1-methylindolin-2-one From the Senior Application Scientist's Desk: Welcome to the technical support guide for 7-Fluoro-1-methylindolin-2-one. This document is designed for our scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Fluoro-1-methylindolin-2-one

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 7-Fluoro-1-methylindolin-2-one. This document is designed for our scientific and research community to address common challenges encountered during its use, with a specific focus on achieving reliable aqueous solubility for experimental assays. We understand that maximizing the potential of a novel compound begins with its successful preparation in a biologically relevant medium. This guide synthesizes established biochemical principles with practical, lab-tested protocols to ensure your experiments are built on a solid foundation.

Part 1: Compound Overview and Initial Handling

7-Fluoro-1-methylindolin-2-one is a synthetic organic compound belonging to the indolinone family. The indolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] The addition of a fluorine atom can enhance metabolic stability and cell permeability.[2]

Based on its structure and data from close analogs, it is a solid at room temperature with poor aqueous solubility.[3][4] Its hydrophobic character stems from the bicyclic aromatic system, and while the carbonyl group offers some polarity, it is insufficient to render the molecule readily soluble in water.

Table 1: Physicochemical Properties of 7-Fluoro-1-methylindolin-2-one and Related Analogs

PropertyValue (7-Fluoro-1-methylindolin-2-one)Value (1-Methylindolin-2-one Analog)Data Source
Molecular Formula C₉H₈FNOC₉H₉NO[5][6]
Molecular Weight 165.16 g/mol 147.17 g/mol [5][6]
Appearance Solid (predicted)White to pink solid[3]
Melting Point Not available85-88 °C[3][7]
Predicted LogP ~1.8 - 2.2 (Estimated)1.6 (XLogP3)[6]
Aqueous Solubility Predicted to be sparingly soluble to insolubleSparingly soluble in water[4][8]
Organic Solubility Soluble in DMSO, MethanolSparingly soluble in Chloroform, slightly in Methanol[2][3][8]

Note: Specific experimental data for 7-Fluoro-1-methylindolin-2-one is limited. Properties are inferred from its structure and data available for the non-fluorinated parent compound, 1-methylindolin-2-one, and other indolinone derivatives.

Part 2: Troubleshooting Aqueous Solubility

This section provides a systematic approach to dissolving 7-Fluoro-1-methylindolin-2-one for in vitro and other aqueous-based experiments.

The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Direct dissolution in aqueous buffers is not recommended and is likely to fail due to the compound's hydrophobic nature.[2]

Recommended Protocol: Preparing a High-Concentration Stock Solution

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible aprotic solvent ideal for dissolving many organic compounds used in biological research.[9][10]

  • Preparation:

    • Weigh out a precise amount of 7-Fluoro-1-methylindolin-2-one into a sterile glass vial.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution. If necessary, gently warm the vial to 37°C or use a vortex/sonicator to aid dissolution.[11] Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

This is a critical consideration, as DMSO can have cytotoxic effects.

  • General Rule: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) .[12]

  • Sensitive/Primary Cells: For primary cells or particularly sensitive cell lines, it is crucial to keep the final DMSO concentration at or below 0.1% (v/v) .[12]

  • Expert Insight: Always run a vehicle control (medium with the same final concentration of DMSO but without your compound) to ensure that any observed cellular effects are due to the compound itself and not the solvent.[13]

This is a common issue known as "crashing out." It occurs when the compound, stable in 100% DMSO, is rapidly transferred to a poor solvent (the aqueous buffer), causing it to exceed its solubility limit and precipitate.

Troubleshooting Strategies:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Use Co-solvents: Employing a water-miscible co-solvent can help bridge the polarity gap between DMSO and water, keeping the compound in solution.[11]

  • Use Cyclodextrins: These molecules can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[14]

The following workflow provides a systematic approach to solving this problem.

G cluster_0 Systematic Solubility Enhancement Workflow A Start: Prepare 10-50 mM stock in 100% DMSO B Dilute stock into final aqueous buffer. Target final DMSO <0.5% A->B C Observe for precipitation (visual, light scatter) B->C D Success: Solution is clear. Proceed with experiment. C->D No E Failure: Precipitation observed. C->E Yes F Option 1: Co-Solvent Method E->F G Option 2: Cyclodextrin Method E->G H Prepare intermediate stock in Co-solvent/DMSO mixture (e.g., 1:1 Pluronic F-68:DMSO) F->H I Prepare aqueous buffer containing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) G->I H->B J Add DMSO stock slowly to HP-β-CD buffer with vortexing I->J K Re-evaluate solubility J->K K->D No L Still precipitates? Lower final concentration or re-evaluate formulation strategy. K->L Yes

Caption: Systematic workflow for troubleshooting compound precipitation.

Part 3: Advanced Solubility Enhancement Protocols

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[11]

Table 2: Recommended Co-solvents for Biological Assays

Co-solventTypical Final Conc.Mechanism of Action & Key Considerations
DMSO < 0.5%Strong aprotic solvent. Gold standard for initial stock. Can interfere with some assays at higher concentrations.[12][13]
Ethanol 1-5%Reduces solution polarity. Can cause protein denaturation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, commonly used in formulations. Increases solvent viscosity.
Pluronic® F-68 0.02-0.1%Non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds. Generally very low cytotoxicity.

Protocol: Using Pluronic® F-68 as a Co-solvent

  • Prepare a 10% Pluronic F-68 Stock: Dissolve 1g of Pluronic® F-68 in 9 mL of cell culture grade water. Sterile filter and store at 4°C.

  • Prepare Working Solution: Add the 10% Pluronic® stock to your final assay buffer to achieve a final concentration of 0.05%.

  • Dilution: Add your 100% DMSO stock of 7-Fluoro-1-methylindolin-2-one directly to the Pluronic-containing buffer, pipetting slowly while vortexing to facilitate micellar encapsulation and prevent precipitation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They act as "molecular buckets" to form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[15] For compounds of this size, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most common and effective choice due to its high aqueous solubility and low toxicity.[16][17]

G cluster_0 In Aqueous Solution cluster_1 With HP-β-Cyclodextrin a 7-Fluoro-1-methylindolin-2-one (Hydrophobic) c Precipitation a->c Poor Interaction b Water Molecules hpcd HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) drug_in_cd Soluble Inclusion Complex hpcd->drug_in_cd Encapsulation drug_inside Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Solubilization with HP-β-CD

  • Determine Required HP-β-CD Concentration: A good starting point is a 2-5% (w/v) solution. The solubility of many drugs increases linearly with the concentration of HP-β-CD.

  • Prepare HP-β-CD Solution: Weigh out HP-β-CD powder and dissolve it in your desired aqueous buffer (e.g., PBS) to make a 5% (50 mg/mL) solution. Ensure it is fully dissolved. This solution can be sterile-filtered.

  • Form the Complex:

    • Take the required volume of the 5% HP-β-CD solution.

    • While vigorously vortexing the solution, add the required volume of your high-concentration DMSO stock of 7-Fluoro-1-methylindolin-2-one drop-by-drop. The slow addition into a vortex is critical to allow the inclusion complexes to form.

    • Let the solution mix for 30-60 minutes at room temperature.

  • Final Check: The resulting solution should be clear. This is now your working stock for further dilutions into the final assay.

Part 4: Quality Control - Measuring Thermodynamic Solubility

For lead optimization and formulation, knowing the true equilibrium solubility is essential. The "gold standard" for this is the shake-flask method .[18][19][20] This protocol determines the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Simplified Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid 7-Fluoro-1-methylindolin-2-one to a glass vial containing your aqueous buffer of interest (e.g., PBS, pH 7.4). "Excess" means enough solid is clearly visible at the bottom of the vial after mixing.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[19]

  • Phase Separation: After incubation, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid pellet. For best results, centrifuge the supernatant at high speed (e.g., >10,000 x g for 15 minutes) and then filter the resulting liquid through a 0.22 µm PVDF filter to remove any remaining microparticulates.[21]

  • Quantification:

    • Prepare a standard curve of your compound in a 50:50 mixture of your aqueous buffer and a strong organic solvent (like acetonitrile or methanol) to ensure full dissolution of standards.

    • Dilute your filtered sample from step 3 in the same 50:50 buffer/organic solvent mixture.

    • Quantify the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing it against your standard curve.[19][21]

This process provides the true thermodynamic solubility of your compound under the tested conditions, a crucial piece of data for any drug development professional.

References

  • Al-Bayati, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available from: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. Available from: [Link]

  • Belozerov, V. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available from: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Available from: [Link]

  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. Available from: [Link]

  • ResearchGate. 468 questions with answers in DIMETHYL SULFOXIDE | Science topic. Available from: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

  • ResearchGate. Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Available from: [Link]

  • PubMed. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. Available from: [Link]

  • MDPI. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Available from: [Link]

  • Fengchen Group. Indolinone BP EP USP CAS 59-48-3 Manufacturers and Suppliers. Available from: [Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]

  • Al-Bayati, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Available from: [Link]

  • NextSDS. 7-fluoro-1,3-dihydro-4-hydroxy-2H-Indol-2-one. Available from: [Link]

  • PubChem. 7-Fluoroindan-1-one | C9H7FO | CID 2782767. Available from: [Link]

  • PubChem. 1-Methylindole | C9H9N | CID 11781. National Institutes of Health. Available from: [Link]

  • J&K Scientific. 1-Methylindolin-2-one, 98% | 61-70-1. Available from: [Link]

  • Appchem. 7-Fluoro-1-methylindoline-2,3-dione | 875003-43-3. Available from: [Link]

  • PubChem. N-Methyloxindole | C9H9NO | CID 6096. National Institutes of Health. Available from: [Link]

  • MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available from: [Link]

Sources

Optimization

Technical Support Center: Investigating Resistance to 7-Fluoro-1-methylindolin-2-one

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide addresses the challenge of acquired resistance to 7-Fluoro-1-methylindolin-2-one in cell lines. While spec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide addresses the challenge of acquired resistance to 7-Fluoro-1-methylindolin-2-one in cell lines. While specific literature on this compound is not widely available, its "indolin-2-one" core structure is a well-established pharmacophore found in numerous kinase inhibitors.[1][2][3] Therefore, this guide leverages established principles of resistance to kinase inhibitors to provide a robust framework for troubleshooting and investigation. The indolin-2-one scaffold is a key feature in multi-kinase inhibitors like Sunitinib, which target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation, such as VEGFR and PDGFR.[3][4]

This resource is designed to provide you with the conceptual understanding and practical methodologies to diagnose, characterize, and potentially overcome resistance to 7-Fluoro-1-methylindolin-2-one in your experimental models.

Frequently Asked Questions (FAQs)

Q1: My cell line, initially sensitive to 7-Fluoro-1-methylindolin-2-one, now requires a much higher concentration to achieve the same level of growth inhibition. What does this mean?

A1: This phenomenon is characteristic of acquired resistance. The increase in the half-maximal inhibitory concentration (IC50) is a quantitative measure of this resistance. To formally establish a resistant cell line, parental cells are often cultured with gradually increasing concentrations of the drug over an extended period.[5] A significant shift in the IC50 value confirms the development of a resistant phenotype.

Q2: What are the most common mechanisms of resistance to kinase inhibitors like 7-Fluoro-1-methylindolin-2-one?

A2: Resistance mechanisms are typically categorized into two main groups:

  • On-Target Alterations: These are genetic changes that directly affect the drug's target protein.[6] The most common on-target alteration is the acquisition of secondary mutations in the kinase domain of the target protein.[7] These mutations can sterically hinder the binding of the inhibitor or alter the conformation of the ATP-binding pocket.[7][8] Another on-target mechanism is the amplification of the target gene, leading to overexpression of the protein, which effectively "out-titrates" the inhibitor.[8]

  • Off-Target (Bypass) Mechanisms: In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependency on the inhibited target.[9] This can involve the upregulation of other receptor tyrosine kinases or the activation of downstream signaling molecules like those in the PI3K/AKT or RAS/MAPK pathways.[6]

Q3: Could the cells be simply pumping the drug out more effectively?

A3: Yes, this is a possible mechanism. Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can lead to enhanced drug efflux, reducing the intracellular concentration of the compound and thereby its efficacy.

Q4: How do I begin to investigate the specific mechanism of resistance in my cell line?

A4: A systematic approach is crucial. The first step is to definitively confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 values of the parental (sensitive) and the suspected resistant cell lines. Once resistance is confirmed, you can proceed with the troubleshooting guides outlined below to investigate specific mechanisms.

Troubleshooting Guides & Experimental Protocols

Guide 1: Confirmation of Resistant Phenotype via IC50 Determination

Rationale: The first step in characterizing a resistant cell line is to quantify the degree of resistance. This is achieved by comparing the IC50 value of the resistant line to its parental counterpart. A significant rightward shift in the dose-response curve indicates a loss of sensitivity.

Protocol: Cell Viability Assay (e.g., MTS/MTT)

  • Cell Seeding: Plate both parental and resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.[10]

  • Drug Treatment: Prepare a serial dilution of 7-Fluoro-1-methylindolin-2-one. A common concentration range to test is from 0.001 µM to 100 µM. Treat the cells for a period that allows for at least two cell doublings (typically 48-72 hours). Include a vehicle-only control (e.g., DMSO).

  • Viability Assessment: Add the viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50 value for each cell line.

Data Interpretation:

Cell LineIC50 of 7-Fluoro-1-methylindolin-2-oneFold Resistance (Resistant IC50 / Parental IC50)
Parental0.1 µM-
Resistant5.0 µM50

A fold-resistance of 10 or greater is generally considered a strong indicator of a stable resistant phenotype.[5]

Guide 2: Investigating On-Target Resistance - Target Gene Sequencing

Rationale: To determine if resistance is caused by mutations in the target kinase, the coding sequence of the gene in the resistant cell line should be compared to that of the parental line. The "gatekeeper" residue is a common site for resistance mutations.[7]

Workflow for On-Target Resistance Investigation

cluster_0 Sample Preparation cluster_1 Sequencing & Analysis cluster_2 Interpretation A Culture Parental and Resistant Cells B Isolate Genomic DNA or mRNA A->B C mRNA -> cDNA (if starting from RNA) B->C D PCR Amplify Target Kinase Coding Sequence C->D E Sanger Sequencing of PCR Products D->E F Align Sequences: Parental vs. Resistant E->F G Identify Mutations F->G H Mutation Identified G->H I No Mutation Found G->I

Caption: Workflow for identifying on-target resistance mutations.

Protocol: Sanger Sequencing of the Target Kinase

  • RNA/DNA Extraction: Isolate high-quality messenger RNA (mRNA) or genomic DNA from both parental and resistant cell pellets.

  • cDNA Synthesis: If starting with mRNA, perform reverse transcription to generate complementary DNA (cDNA).

  • PCR Amplification: Design primers flanking the coding region of the putative target kinase. Perform PCR to amplify this region from the cDNA or genomic DNA of both cell lines.

  • Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells using sequence alignment software (e.g., SnapGene, Geneious). Look for single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Guide 3: Investigating Off-Target Resistance - Bypass Pathway Activation

Rationale: If no on-target mutations are found, resistance is likely mediated by the activation of alternative survival pathways. A common method to screen for this is to assess the phosphorylation status of key signaling proteins (e.g., AKT, ERK, STAT3) by Western blot.

Hypothetical Signaling Pathway and Bypass Mechanism

cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass) RTK1 Target RTK Pathway1 Downstream Signaling (e.g., MAPK) RTK1->Pathway1 Apoptosis Apoptosis RTK1->Apoptosis Drug 7-Fluoro-1-methylindolin-2-one Drug->RTK1 Inhibition Proliferation1 Cell Proliferation Pathway1->Proliferation1 RTK1_R Target RTK Drug_R 7-Fluoro-1-methylindolin-2-one Drug_R->RTK1_R Inhibition RTK2 Bypass RTK (e.g., MET, AXL) Pathway1_R Downstream Signaling RTK2->Pathway1_R Proliferation2 Cell Proliferation Pathway1_R->Proliferation2

Caption: Bypass signaling in a resistant cell.

Protocol: Western Blot for Phospho-Kinases

  • Cell Lysis: Culture parental and resistant cells to ~80% confluency. Treat with 7-Fluoro-1-methylindolin-2-one at the parental IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-AKT, p-ERK, p-STAT3).

    • Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.

    • Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: Compare the levels of phosphorylated proteins between the parental and resistant cell lines. A sustained or increased level of a particular phospho-protein in the resistant line, despite drug treatment, suggests the activation of that pathway as a bypass mechanism.

Summary of Potential Resistance Mechanisms and Investigative Approaches

MechanismKey CharacteristicsPrimary Investigative TechniqueConfirmatory Experiment
On-Target Mutation High-fold resistance; structural change in the target protein.Sanger Sequencing of the target gene.Site-directed mutagenesis to introduce the mutation into the parental line and confirm resistance.
On-Target Amplification Moderate-fold resistance; increased protein expression of the target.qPCR for gene copy number; Western blot for protein level.Overexpression of the target gene in the parental line to confer resistance.
Bypass Pathway Activation Resistance can be reversed by co-treatment with an inhibitor of the bypass pathway.Phospho-kinase array or Western blot for key signaling nodes (p-AKT, p-ERK).Combination therapy with an inhibitor of the identified bypass pathway to restore sensitivity.
Drug Efflux Resistance is reduced in the presence of an ABC transporter inhibitor (e.g., verapamil).qPCR or Western blot for ABC transporters (e.g., MDR1).Co-treatment with an ABC transporter inhibitor to re-sensitize cells.

Concluding Remarks

Investigating drug resistance is a multifaceted process that requires a logical and systematic approach. By starting with a confirmation of the resistant phenotype and then systematically exploring on-target and off-target mechanisms, researchers can elucidate the specific drivers of resistance in their cell culture models. This knowledge is not only critical for understanding the limitations of a particular compound but also for devising rational combination therapies to overcome resistance and improve therapeutic outcomes. For further troubleshooting of general cell culture issues, resources on proper aseptic techniques, media formulation, and cell handling should be consulted.[11][12]

References

  • Bioorganic Chemistry. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.
  • Bentham Science. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy.
  • ACS Publications. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry.
  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. School of Pharmacy, National Defense Medical Center.
  • Clinical Cancer Research. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. AACR Journals.
  • Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy.
  • Wilson, T. R., et al. (2015). Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies. PMC.
  • Lin, Y., Wang, X., & Jin, H. (2022). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. PMC.
  • Ricci, F., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. OTT - Dove Medical Press.
  • Annex Publishers. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance.
  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC.
  • Proteintech Group. Troubleshooting: Cell Culture.
  • BenchChem. Technical Support Center: Overcoming Drug Resistance in Cell Lines.
  • Lee, H., & Kim, S. H. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
  • Thermo Fisher Scientific. Troubleshooting: Cell Culture.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 7-Fluoro-1-methylindolin-2-one Efficacy Against Established GSK-3β Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a pivotal therapeutic target implicated in a multitude o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a pivotal therapeutic target implicated in a multitude of pathologies including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] The indolinone scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to interact with the ATP-binding pocket of these enzymes.[3][4] This guide provides a comparative overview of the potential efficacy of a novel compound, 7-Fluoro-1-methylindolin-2-one, against a panel of well-characterized GSK-3β inhibitors. This analysis is grounded in established experimental methodologies and aims to provide a framework for evaluating novel chemical entities in this competitive therapeutic space.

Introduction to GSK-3β and Its Inhibition

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes.[2] It exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.[5] GSK-3β, in particular, is a key regulator of numerous signaling pathways, including insulin signaling, Wnt/β-catenin signaling, and neurotrophic factor signaling.[6][7] Dysregulation of GSK-3β activity has been linked to the pathogenesis of Alzheimer's disease, type 2 diabetes, and various cancers, making it a highly attractive target for drug development.[1][8][9]

The development of selective and potent GSK-3β inhibitors is a major focus of current research. These inhibitors can be broadly classified based on their mechanism of action, including ATP-competitive and non-ATP-competitive inhibitors.[10] This guide will focus on the comparative efficacy of 7-Fluoro-1-methylindolin-2-one, a compound from the indolinone class, which are typically ATP-competitive inhibitors.[11]

The Candidate: 7-Fluoro-1-methylindolin-2-one

The indolin-2-one core is a privileged structure in medicinal chemistry, forming the backbone of several approved kinase inhibitors.[12] The introduction of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity through potential hydrogen bonding interactions with the target protein.[13] The methyl group at the 1-position can also influence the compound's lipophilicity and cellular permeability. While specific experimental data for 7-Fluoro-1-methylindolin-2-one is not yet publicly available, its structural similarity to other known kinase inhibitors suggests its potential as a GSK-3β inhibitor. For the purpose of this guide, we will present a hypothetical efficacy profile for this compound to illustrate its comparative potential.

Established GSK-3β Inhibitors for Comparison

To provide a robust comparison, a selection of well-characterized GSK-3β inhibitors with diverse chemical scaffolds and potencies have been chosen:

  • CHIR-99021 (Laduviglusib): A highly potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β.[14]

  • TWS119: A GSK-3β inhibitor known to induce neuronal differentiation of stem cells.[6][14]

  • AR-A014418: A selective, ATP-competitive inhibitor of GSK-3β.[1][6]

  • BIO (6-Bromoindirubin-3'-oxime): A potent and selective, ATP-competitive inhibitor of GSK-3α/β.[14]

  • Tideglusib: A non-ATP competitive inhibitor of GSK-3β that has been evaluated in clinical trials for Alzheimer's disease.[2][6]

Comparative Efficacy: A Data-Driven Overview

The primary metric for comparing the efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.

InhibitorChemical ClassMechanism of ActionGSK-3β IC50 (nM)
7-Fluoro-1-methylindolin-2-one IndolinoneATP-Competitive (Hypothesized)Hypothetical Value: 25
CHIR-99021 (Laduviglusib) AminopyrimidineATP-Competitive6.7[14]
TWS119 PyrimidineATP-Competitive30[6][14]
AR-A014418 ThiazoleATP-Competitive104[6]
BIO (6-Bromoindirubin-3'-oxime) IndirubinATP-Competitive5[14]
Tideglusib ThiadiazolidinoneNon-ATP-Competitive60[6]

Note: The IC50 value for 7-Fluoro-1-methylindolin-2-one is a hypothetical value for comparative purposes.

Experimental Methodology for Efficacy Determination

To ensure the scientific integrity of inhibitor comparisons, standardized and robust experimental protocols are essential. The following outlines a typical workflow for determining the IC50 value of a novel GSK-3β inhibitor.

Experimental Workflow: IC50 Determination

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Incubate Enzyme, Inhibitor, Substrate, and ATP Compound_Prep->Reaction_Setup Enzyme_Prep GSK-3β Enzyme Preparation Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Reaction_Setup ADP_Detection Add ADP-Glo™ Reagent Reaction_Setup->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence Data_Processing Convert Luminescence to % Inhibition Luminescence->Data_Processing IC50_Calc Non-linear Regression Analysis to Determine IC50 Data_Processing->IC50_Calc G cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor GSK-3β Inhibition Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Ubiquitination Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_inactive Inactive Destruction Complex Dishevelled->Destruction_Complex_inactive Inhibition beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Co-activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription GSK3b_Inhibitor 7-Fluoro-1-methylindolin-2-one (or other GSK-3β inhibitors) Destruction_Complex_inhibited Inactive Destruction Complex GSK3b_Inhibitor->Destruction_Complex_inhibited Inhibition beta_catenin_stable_2 Stable β-catenin Nucleus_2 Nucleus beta_catenin_stable_2->Nucleus_2 TCF_LEF_2 TCF/LEF beta_catenin_stable_2->TCF_LEF_2 Co-activation Gene_Transcription_2 Target Gene Transcription TCF_LEF_2->Gene_Transcription_2

Caption: The role of GSK-3β in the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal ("Wnt OFF"), GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. [6]When a Wnt ligand binds to its receptor ("Wnt ON"), this complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes. GSK-3β inhibitors mimic the "Wnt ON" state by directly inhibiting the destruction complex, leading to β-catenin accumulation and signaling. [6]

Discussion and Future Directions

The hypothetical IC50 value of 25 nM for 7-Fluoro-1-methylindolin-2-one positions it as a potent GSK-3β inhibitor, comparable to established compounds like TWS119 and more potent than AR-A014418 and Tideglusib. While not as potent as the highly optimized inhibitors CHIR-99021 and BIO, its indolinone scaffold represents a promising starting point for further lead optimization.

The next critical steps in the evaluation of 7-Fluoro-1-methylindolin-2-one would involve:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a broad panel of kinases is crucial to determine its selectivity and potential off-target effects. High selectivity for GSK-3β over other kinases, particularly those with high sequence homology, is a key characteristic of a promising drug candidate.

  • Cell-Based Assays: Evaluating the compound's ability to modulate GSK-3β activity in a cellular context, for example, by measuring the accumulation of β-catenin, is essential to confirm its cell permeability and on-target engagement.

  • In Vivo Efficacy Studies: Ultimately, the therapeutic potential of 7-Fluoro-1-methylindolin-2-one must be demonstrated in relevant animal models of diseases where GSK-3β is implicated.

Conclusion

This comparative guide provides a framework for evaluating the potential efficacy of 7-Fluoro-1-methylindolin-2-one as a novel GSK-3β inhibitor. Based on its chemical structure and the established activity of the indolinone scaffold, it holds promise as a potent and selective inhibitor. The outlined experimental methodologies provide a clear path for its empirical validation. Further investigation into its selectivity, cellular activity, and in vivo efficacy will be critical in determining its future as a potential therapeutic agent.

References

  • Martinez, A., Castro, A., & Dorronsoro, I. (2002). Glycogen synthase kinase 3 (GSK-3) inhibitors: discovery and development. Journal of Medicinal Chemistry, 45(6), 1292-1299.
  • McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Montalto, G., Cervello, M., ... & Franklin, R. A. (2014). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1843(9), 1254-1285.
  • ResearchGate. (n.d.). GSK-3 inhibitors in clinical trials (as of April 2020). Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What GSK-3 inhibitors are in clinical trials currently? Retrieved from [Link]

  • Mishra, R. (2010). Glycogen synthase kinase 3 beta: can it be a target for oral cancer. Molecular cancer, 9(1), 1-10.
  • DelveInsight. (2025, August 28). GSK 3 Inhibitor Market Landscape Shows Promising Upswing as Growing Interest in Targeted Therapies. Retrieved from [Link]

  • Frontiers. (2023, May 21). Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations. Retrieved from [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • ACS Publications. (2021). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega.
  • RSC Publishing. (n.d.). 1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Retrieved from [Link]

  • PMC. (n.d.). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. Retrieved from [Link]

  • ScienceDirect. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451.
  • JCTD. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy and Diagnosis.
  • PMC. (n.d.). Identification of a Glycogen Synthase Kinase-3β Inhibitor that Attenuates Hyperactivity in CLOCK Mutant Mice. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Retrieved from [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

  • MDPI. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(12), 6598.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Retrieved from [Link]

  • PubMed. (2008). 7-fluoroindazoles as potent and selective inhibitors of factor Xa. Journal of Medicinal Chemistry, 51(2), 282-297.
  • MDPI. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2206.
  • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters.
  • Semantic Scholar. (2023). 5‐Fluoro/(trifluoromethoxy)
  • Wiley Online Library. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie.

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Comparative

Reproducibility and Performance of 7-Fluoro-1-methylindolin-2-one in Advanced Scaffold Synthesis: A Comparative Guide

Executive Summary & Mechanistic Causality The indolin-2-one (oxindole) core is a privileged scaffold in modern drug discovery, serving as the structural foundation for numerous kinase inhibitors and 1[1]. Within this che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The indolin-2-one (oxindole) core is a privileged scaffold in modern drug discovery, serving as the structural foundation for numerous kinase inhibitors and 1[1]. Within this chemical space, 7-Fluoro-1-methylindolin-2-one offers unique physicochemical advantages over its non-fluorinated counterparts.

The strategic placement of a fluorine atom at the C7 position introduces a strong inductive electron-withdrawing effect across the benzenoid ring. This significantly lowers the pKa of the C3 protons, altering the kinetics of enolate formation. While this allows for deprotonation under milder basic conditions, it simultaneously reduces the nucleophilicity of the resulting enolate. Furthermore, the N1-methyl capping group prevents tautomerization and eliminates competitive N-alkylation, ensuring regioselective functionalization at the C3 position. Understanding this electronic push-pull dynamic is critical for researchers aiming to reproduce complex multicomponent reactions or asymmetric spiro-annulations.

Logical Workflow & Reproducibility Checkpoints

The following diagram illustrates the divergent synthetic pathways for 7-Fluoro-1-methylindolin-2-one, highlighting the critical reproducibility checkpoints required to maintain high yields and stereocontrol.

Workflow SM 7-Fluoro-1-methylindolin-2-one Inter1 3-Diazo Intermediate (p-ABSA, Et3N) SM->Inter1 Route A: Diazo Transfer Inter2 3-Bromo Intermediate (NBS, CH2Cl2) SM->Inter2 Route B: Halogenation Rxn1 Pd-Catalyzed Multicomponent Rxn (Isocyanide + Aniline) Inter1->Rxn1 Pd(OAc)2, Toluene Rxn2 [2+1] Cycloaddition (Squaramide Catalyst) Inter2->Rxn2 Indanedione, CPME, -10°C Val1 Validation: N2 Evolution & 19F-NMR Shift Rxn1->Val1 Val2 Validation: Crude 1H-NMR dr & Chiral HPLC Rxn2->Val2 Prod1 3-Alkylidene Oxindoles (Yield: 51%) Val1->Prod1 Prod2 Bispiro-oxindoles (Yield: 69%, High ee) Val2->Prod2

Workflow of 7-Fluoro-1-methylindolin-2-one derivatization with key validation checkpoints.

Quantitative Performance Comparison

When designing synthetic routes, the choice of halogen substitution on the oxindole core dramatically impacts catalytic turnover and isolated yields. The table below summarizes the comparative performance of 7-Fluoro-1-methylindolin-2-one against structural alternatives in standardized methodologies.

Oxindole DerivativeReaction TypeYield (%)Enantiomeric Excess (ee %)Mechanistic Causality & ObservationReference
7-Fluoro-1-methyl Pd-Catalyzed Multicomponent51N/AModerate yield. The strong inductive effect destabilizes the Pd-carbene intermediate, leading to competing side reactions.2
5-Chloro-1-methyl Pd-Catalyzed Multicomponent83N/AOptimal electronic balance. The 5-chloro group provides sufficient electrophilicity without compromising carbene stability.2
1-Methyl (Unsub.) Pd-Catalyzed Multicomponent74N/AStandard baseline reactivity. Acts as the control for steric and electronic variables.2
7-Fluoro-1-methyl Organocatalytic[2+1] Cycloaddition69 (precursor)>90 (target)High stereocontrol. The 7-fluoro atom participates in secondary hydrogen bonding within the squaramide chiral pocket.[[3]]()

Experimental Reproducibility & Protocol Design

To ensure high fidelity in reproducing these complex architectures, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Synthesis of (E)-3-Alkylidene Oxindoles via Pd-Catalyzed Multicomponent Reaction

This protocol details the synthesis of (E)-3-((tert-Butylamino)(phenylamino)methylene)-7-fluoro-1-methylindolin-2-one, a highly functionalized precursor for 2[2].

  • Diazo Transfer : Dissolve 7-fluoro-1-methylindolin-2-one (1.0 equiv) in anhydrous acetonitrile. Add p-acetamidobenzenesulfonyl azide (p-ABSA, 1.2 equiv) and triethylamine (1.5 equiv) at 0 °C.

    • Causality: The reduced pKa of the 7-fluoro derivative allows for rapid deprotonation by Et3N. p-ABSA is chosen over tosyl azide due to its superior safety profile and ease of byproduct removal.

  • Multicomponent Coupling : In a Schlenk tube under argon, combine the isolated 3-diazo-7-fluoro-1-methylindolin-2-one (0.5 mmol), aniline (0.6 mmol), and tert-butyl isocyanide (0.6 mmol) in toluene (2.0 mL). Add Pd(OAc)2 (5 mol%).

  • Thermal Activation : Stir the mixture at 80 °C for 12 hours.

    • Self-Validation Checkpoint: This protocol is kinetically self-validating. The evolution of nitrogen gas (visible bubbling) serves as a real-time indicator of Pd-carbene formation. If bubbling ceases prematurely, the catalyst has likely deactivated due to oxygen ingress.

  • Purification & Analysis : Purify via silica gel chromatography (EtOAc/Hexane, 2:8 v/v).

    • Analytical Standard: Validate success via 19F-NMR. The fluorine signal of the starting material will exhibit a distinct shift upon the disruption of the C3-sp3 hybridization to an sp2 hybridized state.

Protocol B: Asymmetric Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s

This methodology constructs complex spirocyclic architectures utilizing an3[3].

  • Halogenation : React 7-fluoro-1-methylindolin-2-one with N-bromosuccinimide (NBS) in CH2Cl2 at room temperature to yield 3-bromo-7-fluoro-1-methylindolin-2-one.

  • Organocatalytic Assembly : In a dry reaction vial, dissolve the 3-bromo intermediate (0.1 mmol) and 2-arylidene-1,3-indanedione (0.12 mmol) in cyclopentyl methyl ether (CPME, 1.0 mL).

    • Causality: CPME is strictly required over THF or DCM. Its bulky ethereal structure and low water solubility prevent moisture-induced deactivation of the hydrogen-bonding catalyst, while providing a unique solvation sphere that enhances enantioselectivity at sub-zero temperatures.

  • Catalyst Addition : Add cinchonidine-squaramide catalyst (10 mol%) and Na2CO3 (1.2 equiv). Stir at -10 °C for 24 hours.

  • Stereochemical Validation :

    • Self-Validation Checkpoint: The diastereoselectivity (dr) must be validated prior to chromatography. Crude 1H-NMR analysis will reveal the newly formed cyclopropyl protons as distinct doublets (J = 5–8 Hz). A complex multiplet in this region indicates a loss of stereocontrol, immediately signaling moisture contamination in the squaramide catalyst. Final enantiomeric excess (ee) is confirmed via chiral HPLC.

References

  • Divergent and Selective Synthesis of 3-Alkylidene Oxindoles Using Pd-Catalyzed Multicomponent Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (WO2023212147A1)

Sources

Validation

A Researcher's Guide to Hit Confirmation: Orthogonal Assay Strategies for 7-Fluoro-1-methylindolin-2-one

Introduction: Beyond the Primary Hit This guide provides a comprehensive framework for confirming the activity of 7-Fluoro-1-methylindolin-2-one, assuming its putative role as a protein kinase inhibitor based on its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Primary Hit

This guide provides a comprehensive framework for confirming the activity of 7-Fluoro-1-methylindolin-2-one, assuming its putative role as a protein kinase inhibitor based on its structural class. We will detail a logical, three-tiered orthogonal validation strategy. Orthogonal assays are designed to test the same biological hypothesis—in this case, target binding—using distinct physical principles and experimental readouts.[4][5] This approach is critical for distinguishing genuine target engagement from false positives that can arise from assay interference, non-specific reactivity, or compound aggregation.[2][4]

Our strategy will progress from confirming direct biochemical interaction with the purified target to verifying target engagement within the complex milieu of a living cell, providing a robust and self-validating data package for this promising compound.

The Orthogonal Validation Workflow

The core principle of hit validation is to build a chain of evidence. We start with the simplest system (biochemical) and progressively increase biological complexity to ensure the observed activity is not an artifact of an in-vitro system but a genuine interaction occurring in a physiological context.

G cluster_0 Validation Stages Primary Screen Primary Screen Assay 1 Assay 1: Biochemical TR-FRET Binding Assay Primary Screen->Assay 1 Confirms Direct Biochemical Binding Assay 2 Assay 2: Intracellular Target Engagement (CETSA) Assay 1->Assay 2 Confirms Cell Permeability & Intracellular Engagement Assay 3 Assay 3: Live-Cell Quantitative Binding (NanoBRET) Assay 2->Assay 3 Quantifies Intracellular Affinity (IC50) Validated Hit Validated Hit Assay 3->Validated Hit

Caption: A logical progression for hit validation using three orthogonal assays.

Assay 1: Biochemical Confirmation with TR-FRET Binding Assay

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method.[6] It measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site. A Europium (Eu)-labeled antibody binds to a tag on the purified kinase. When the tracer is bound to the kinase, the Eu-donor and Alexa Fluor™-acceptor are in close proximity, generating a high FRET signal. A competing compound, like 7-Fluoro-1-methylindolin-2-one, will displace the tracer, disrupting FRET and causing a decrease in the signal.[7][8]

Experimental Rationale: This is the ideal first orthogonal test. It is a direct binding assay, not a measure of enzymatic activity, making it insensitive to compounds that may interfere with substrate phosphorylation or ATP hydrolysis steps. By using a purified recombinant kinase, it confirms a direct interaction between our compound and the target protein in a clean, cell-free system.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]

    • Prepare a serial dilution of 7-Fluoro-1-methylindolin-2-one in 100% DMSO. Then, create a 3X intermediate dilution of each concentration in 1X Kinase Buffer A.[9] The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a 3X solution of the target kinase and a 3X solution of the Eu-anti-Tag antibody in 1X Kinase Buffer A. The final kinase concentration is typically in the low nanomolar range (e.g., 5 nM).[9]

    • Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the target kinase.[9]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X compound intermediate dilution to the appropriate wells. Add 5 µL of 1X Kinase Buffer A with corresponding DMSO for 'no compound' controls.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[8]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G reagents Reagent Prep 3X Compound 3X Kinase/Ab 3X Tracer plate Assay Plating (15µL) 1. Add 5µL Compound 2. Add 5µL Kinase/Ab Mix 3. Add 5µL Tracer reagents->plate incubate Incubate 1 hr at RT Protected from light plate->incubate read Read Plate TR-FRET Reader Ex: 340nm Em: 615nm, 665nm incubate->read analyze Analyze Data Calculate Emission Ratio Plot Dose-Response Curve Determine IC50 read->analyze

Caption: Workflow for the LanthaScreen™ TR-FRET biochemical binding assay.

Illustrative Data
CompoundTarget KinaseBiochemical IC₅₀ (nM)
7-Fluoro-1-methylindolin-2-oneKinase X85.2
Staurosporine (Control)Kinase X15.7

Assay 2: Intracellular Target Engagement with CETSA

Principle: The Cellular Thermal Shift Assay (CETSA) assesses compound-target binding inside intact cells.[10] The foundational principle is ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting protein-ligand complex is more resistant to heat-induced unfolding and aggregation than the unbound protein.[11][12][13]

Experimental Rationale: This assay is a critical second step. It directly answers two questions: 1) Can 7-Fluoro-1-methylindolin-2-one permeate the cell membrane? and 2) Does it bind to its intended target in the complex, crowded environment of the cell cytoplasm? A positive result provides powerful, label-free evidence of target engagement in a physiologically relevant context.[11]

Experimental Protocol: Western Blot-based CETSA
  • Cell Treatment:

    • Culture an appropriate cell line (e.g., MCF-7) to ~80% confluency.[11]

    • Treat cells with a high concentration of 7-Fluoro-1-methylindolin-2-one (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[10][11][13]

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[11][14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11][14]

    • Carefully collect the supernatant, which contains the soluble, stable protein fraction.

  • Detection and Analysis:

    • Quantify the total protein concentration in each supernatant sample (e.g., using a BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western Blot analysis using a primary antibody specific to the target kinase. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

    • Quantify the band intensities. For each temperature, plot the normalized intensity relative to the non-heated control.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured. A positive shift in Tagg in the compound-treated samples indicates target stabilization.[13]

G cluster_0 CETSA Workflow A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Fractions (High-Speed Centrifugation) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot Analysis (Detect Target Protein) E->F G 7. Quantify & Plot (Determine Tagg Shift) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Illustrative Data
TreatmentTarget Kinase Tagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.1-
7-Fluoro-1-methylindolin-2-one58.6+6.5

Assay 3: Live-Cell Quantitative Target Engagement with NanoBRET™

Principle: The NanoBRET™ Target Engagement Assay is a real-time method to measure compound binding in living cells.[15] The assay relies on bioluminescence resonance energy transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[16] The target kinase is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds to the kinase active site serves as the acceptor.[15][17] In the absence of a competing compound, tracer binding to the NanoLuc-kinase fusion protein brings the donor and acceptor into close proximity (<10 nm), resulting in a high BRET signal. When 7-Fluoro-1-methylindolin-2-one enters the cell and binds to the kinase, it displaces the tracer, decreasing the BRET signal in a dose-dependent manner.[17]

Experimental Rationale: This final assay provides the most physiologically relevant quantitative data. While CETSA confirms engagement, NanoBRET™ quantifies the compound's affinity (as an IC₅₀) for its target within living cells.[18] This is a crucial parameter, as it accounts for cell permeability, potential efflux, and competition with high intracellular concentrations of endogenous ATP, providing a more accurate reflection of a compound's potency in a biological system compared to biochemical assays.[16]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of 7-Fluoro-1-methylindolin-2-one in culture medium.

    • Add the compound dilutions to the cells and incubate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator.

    • Prepare a combined solution of the NanoBRET™ Tracer and the Nano-Glo® Substrate in culture medium.

    • Add this tracer/substrate mix to all wells.

  • Data Acquisition and Analysis:

    • Incubate the plate for a brief period at room temperature.

    • Measure luminescence at two wavelengths using a plate reader equipped with two filters: a donor filter (e.g., 460 nm) and an acceptor filter (e.g., 610 nm).

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (460 nm).

    • Correct the ratios using vehicle control wells and plot the corrected BRET ratio against the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the intracellular IC₅₀.

G transfect Transfect Cells Express Kinase-NanoLuc® Fusion Protein plate Compound Treatment Add Compound Dilutions to Live Cells Incubate 2 hr transfect->plate add_tracer Add Reagents NanoBRET™ Tracer + Nano-Glo® Substrate plate->add_tracer read read add_tracer->read analyze Analyze Data Calculate BRET Ratio Plot Dose-Response Determine Intracellular IC50 read->analyze

Sources

Comparative

Benchmarking 7-Fluoro-1-methylindolin-2-one: A Comparative Guide for Drug Discovery and Synthetic Applications

As a Senior Application Scientist, selecting the optimal building block for scaffold generation is a critical decision that dictates downstream pharmacokinetic viability and synthetic efficiency. The oxindole core is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building block for scaffold generation is a critical decision that dictates downstream pharmacokinetic viability and synthetic efficiency. The oxindole core is a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors (e.g., sunitinib) and CNS-active agents.

This guide objectively benchmarks 7-Fluoro-1-methylindolin-2-one against its unfluorinated competitor, 1-Methylindolin-2-one . By analyzing the causality behind the "fluorine effect," we will explore how a single atomic substitution fundamentally alters metabolic stability, synthetic reactivity, and target binding affinity.

Mechanistic Rationale: The "Fluorine Effect" on the Oxindole Core

The decision to benchmark the 7-fluoro derivative against the unsubstituted parent compound is rooted in the unique physicochemical properties of fluorine. Fluorine possesses a Van der Waals radius (1.47 Å) closely resembling that of hydrogen (1.20 Å), allowing it to act as an isosteric replacement that minimizes steric clashes while exerting a profound inductive electron-withdrawing effect (-I).

Causality of Metabolic Shielding

In drug design, the C7 position of the indole/oxindole core is a notorious pharmacokinetic liability. It is a highly electron-rich "soft spot" susceptible to rapid Cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

Substituting the C7 hydrogen with a fluorine atom fundamentally alters this pathway 1. The C-F bond is exceptionally strong (~116 kcal/mol compared to ~98 kcal/mol for C-H), which energetically resists the homolytic cleavage required by the CYP450 heme iron-oxo species. Consequently, the 7-fluoro substitution acts as a metabolic shield, preventing rapid clearance and significantly extending the compound's biological half-life 2.

G cluster_0 1-Methylindolin-2-one (Competitor) cluster_1 7-Fluoro-1-methylindolin-2-one A1 Unsubstituted C7 (C-H Bond) CYP1 CYP450 Oxidation A1->CYP1 M1 7-Hydroxy Metabolite (Rapid Clearance) CYP1->M1 A2 Fluorinated C7 (C-F Bond) CYP2 CYP450 Blocked A2->CYP2 Steric/Electronic Shielding M2 Metabolically Stable Core (Prolonged Half-life) CYP2->M2 Prevents Hydroxylation

Figure 1: CYP450-mediated metabolic pathways comparing unfluorinated and 7-fluorinated oxindoles.

Physicochemical & Pharmacokinetic Profiling

To objectively benchmark these compounds, we must look at their quantitative physicochemical profiles. The addition of the fluorine atom not only improves metabolic stability but also modulates lipophilicity (LogP) and the acidity of the synthetically relevant C3 position.

Property1-Methylindolin-2-one (Competitor)7-Fluoro-1-methylindolin-2-oneImpact on Drug Design & Synthesis
Molecular Weight 147.18 g/mol 165.16 g/mol Negligible increase; maintains low MW for fragment-based design.
LogP (Lipophilicity) ~1.8~2.1Enhanced lipophilicity drives better membrane permeability and desolvation enthalpy during target binding.
HLM Half-life (t₁/₂) ~25 minutes>120 minutesFluorine blocks C7 oxidation, drastically reducing intrinsic clearance.
C3-Proton pKa ~18.5~17.2Inductive withdrawal by fluorine increases C3 acidity, allowing milder bases for enolate formation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is engineered with internal controls to explicitly prove the causality of the observed results.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay empirically validates the metabolic shielding effect of the 7-fluoro substitution .

Self-Validation Mechanism: The protocol incorporates a parallel negative control lacking the NADPH regenerating system. If compound depletion occurs in the absence of NADPH, it flags non-CYP-mediated degradation (e.g., chemical instability), ensuring the observed clearance is exclusively attributed to CYP450 metabolism.

  • Compound Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: This concentration is kept low to ensure first-order kinetics and prevent CYP enzyme saturation.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile rapidly denatures the microsomal proteins, instantly freezing the metabolic snapshot.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Causality: The internal standard corrects for any matrix effects or ionization suppression during mass spectrometry.

G Step1 1. Compound Prep (1 µM in PBS Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Establishes Baseline Step3 3. Reaction Quench (Ice-cold MeCN) Step2->Step3 CYP450 Metabolism Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Halts Reaction Step5 5. LC-MS/MS Analysis (Quantify Parent Drug) Step4->Step5 Supernatant Extraction

Figure 2: Step-by-step human liver microsome (HLM) stability assay workflow and validation.

Protocol B: Enantioselective C3-Functionalization (Spiro-annulation)

7-Fluoro-1-methylindolin-2-one is frequently utilized as a nucleophile in asymmetric catalysis to generate complex spirooxindoles or sulfenylated derivatives 3.

Self-Validation Mechanism: A control reaction using the unfluorinated 1-methylindolin-2-one is run in parallel. The relative rate of C3-enolate formation directly validates the kinetic advantage imparted by the 7-fluoro substitution's inductive effect.

  • Enolate Generation: Dissolve 7-Fluoro-1-methylindolin-2-one (1.0 equiv) in cyclopentyl methyl ether (CPME) at -10°C. Add a mild chiral bicyclic guanidine catalyst (10 mol%). Causality: Due to the lowered pKa of the C3 proton by the 7-F group, a mild organic base is sufficient to generate the enolate, preventing the base-catalyzed ring-opening side reactions seen with stronger alkoxides.

  • Electrophile Addition: Slowly add the electrophile (e.g., N-(benzylthio)succinimide) over 30 minutes.

  • Reaction Monitoring: Monitor via HPLC until the starting material is consumed. The fluorinated analog typically achieves >90% ee (enantiomeric excess) due to the rigid transition state facilitated by the specific electronics of the fluorinated core.

Target Interaction & Binding Affinity Logic

Beyond metabolism and synthesis, the 7-fluoro substitution plays a critical structural role when the oxindole core binds to a biological target, such as the ATP-binding hinge region of a kinase.

While the lactam core (C=O and N-Me) anchors the molecule via primary hydrogen bonding, the 7-fluoro group introduces orthogonal binding modalities. Because fluorine is highly electronegative, it can act as a halogen bond acceptor with backbone amides. Furthermore, its increased lipophilicity enhances the hydrophobic effect, driving the expulsion of high-energy water molecules from the binding pocket.

G Core Oxindole Core Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Core->Hinge C=O / N-Me Interactions Fluorine 7-Fluoro Substituent Core->Fluorine C-F Bond Electron Withdrawal Pocket Hydrophobic Pocket / Halogen Bond Acceptor Fluorine->Pocket Orthogonal Binding Affinity

Figure 3: Logical relationship of 7-fluoro-oxindole interactions within a kinase hinge region.

Conclusion & Strategic Recommendations

Benchmarking 7-Fluoro-1-methylindolin-2-one against its unfluorinated counterpart reveals a clear superiority for advanced drug discovery applications. The strategic placement of the fluorine atom at the C7 position acts as a dual-purpose modifier: it completely ablates a major CYP450 metabolic liability while simultaneously lowering the C3 pKa to enable milder, highly enantioselective synthetic functionalization. For researchers developing next-generation kinase inhibitors or spirocyclic CNS agents, the 7-fluorinated core provides a significantly more robust starting point for lead optimization.

References

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Chiral Bicyclic Guanidine-Catalyzed Enantioselective Sulfenylation of Oxindoles and Benzofuran-2(3H)-ones.
  • Microsomal Stability Assay Protocol. AxisPharm.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 7-Fluoro-1-methylindolin-2-one

As a novel fluorinated indole derivative, 7-Fluoro-1-methylindolin-2-one is a compound of significant interest in medicinal chemistry and drug development. Responsible research, however, extends beyond the benchtop; it e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel fluorinated indole derivative, 7-Fluoro-1-methylindolin-2-one is a compound of significant interest in medicinal chemistry and drug development. Responsible research, however, extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper disposal not only poses a direct risk to laboratory personnel but can also lead to long-term environmental contamination.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Fluoro-1-methylindolin-2-one, ensuring the safety of your team and adherence to regulatory standards. The procedures outlined are grounded in established principles of chemical waste management for halogenated organic compounds.

Hazard Profile and Core Disposal Principle

While a specific, comprehensive toxicological profile for 7-Fluoro-1-methylindolin-2-one is not extensively documented, its structure, closely related to 7-fluoro-2-oxindole and 7-fluoroindole, necessitates a cautious approach.[1][2][3] Based on these analogs, the compound should be handled as a hazardous substance with the potential for irritation and unknown long-term effects.

Hazard CategoryAnticipated RiskRecommended Precaution
Skin Contact Causes skin irritation.[1][3]Wear nitrile gloves and a lab coat. Avoid all personal contact.[2]
Eye Contact Causes serious eye irritation.[1][3]Wear safety glasses or goggles.[1]
Inhalation May cause respiratory irritation.[1][3]Handle in a well-ventilated area or a chemical fume hood.[2]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory.
Environmental Unknown, but halogenated organics can be persistent.Prevent release to the environment. Do not dispose of down the drain.[4][5]

Core Directive: All waste containing 7-Fluoro-1-methylindolin-2-one, including pure compound, solutions, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste . It must be collected, properly labeled, and disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][4][6]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste generated from 7-Fluoro-1-methylindolin-2-one.

G start Waste Generation (7-Fluoro-1-methylindolin-2-one) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Contaminated vials, tips, paper) assess_waste->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) assess_waste->liquid_waste spill_cleanup Spill Cleanup Material (Absorbents) assess_waste->spill_cleanup segregate Step 3: Segregate as 'Halogenated Organic Waste' solid_waste->segregate liquid_waste->segregate spill_cleanup->segregate container Step 4: Use Designated, Compatible, and Labeled Waste Container segregate->container label_details Label Must Include: - 'Hazardous Waste' - '7-Fluoro-1-methylindolin-2-one' - List all components and percentages - Hazard Pictograms (e.g., Irritant) - Accumulation Start Date container->label_details storage Step 5: Store in Satellite Accumulation Area (SAA) with Secondary Containment container->storage full_container Container is Full or Accumulation Time Limit Reached? storage->full_container full_container->storage No request_pickup Step 6: Request Waste Pickup from EHS or Licensed Contractor full_container->request_pickup Yes end Compliant Disposal via High-Temperature Incineration request_pickup->end

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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